RHC 80267
Description
selective inhibitor of canine platelet diglyceride lipase
Properties
IUPAC Name |
(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVYGIGWRDVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232494 | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83654-05-1 | |
| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RHC 80267: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHC 80267 is a well-characterized small molecule inhibitor primarily known for its potent inhibition of diacylglycerol lipase (DAGL). This action curtails the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. However, the pharmacological profile of this compound is not entirely selective; it also exhibits significant inhibitory effects on other enzymes, most notably acetylcholinesterase (AChE). This dual activity complicates the interpretation of experimental results and necessitates a thorough understanding of its complete mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development.
Core Mechanism of Action: Diacylglycerol Lipase Inhibition
The principal mechanism of action of this compound is the inhibition of diacylglycerol lipase (DAGL), the enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG) and a free fatty acid. 2-AG is a critical endocannabinoid that acts as a retrograde messenger at synapses, modulating neurotransmitter release. By blocking DAGL, this compound effectively reduces the levels of 2-AG, thereby attenuating endocannabinoid signaling.
Signaling Pathway: 2-Arachidonoylglycerol (2-AG) Biosynthesis
The synthesis of 2-AG is a multi-step process initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by DAGL to form 2-AG.
RHC 80267: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHC 80267 is a well-characterized inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking DAGL, this compound leads to the accumulation of diacylglycerol (DAG), a key signaling molecule. This accumulation can, in turn, activate protein kinase C (PKC), influencing a variety of cellular processes. While potent against DAGL, this compound also exhibits off-target activity, most notably the inhibition of cholinesterase. This technical guide provides a comprehensive overview of the primary target of this compound, its mechanism of action, and detailed experimental protocols for its study.
Core Target and Mechanism of Action
The principal molecular target of this compound is diacylglycerol lipase (DAGL) .[1] This enzyme plays a crucial role in lipid signaling by hydrolyzing diacylglycerol to produce 2-arachidonoylglycerol (2-AG), a major endocannabinoid neurotransmitter. This compound acts as a potent and selective inhibitor of DAGL, thereby blocking the synthesis of 2-AG.[2][3]
The inhibition of DAGL by this compound has two major downstream consequences:
-
Reduction in 2-AG Levels: By blocking DAGL, this compound prevents the formation of 2-AG. 2-AG acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. Therefore, this compound can be used as a tool to study the physiological roles of the 2-AG signaling pathway.
-
Accumulation of Diacylglycerol (DAG): The inhibition of DAGL leads to a buildup of its substrate, diacylglycerol.[4] DAG is a critical second messenger that can activate protein kinase C (PKC), which in turn phosphorylates a wide range of protein substrates, influencing cellular processes such as cell growth, differentiation, and apoptosis.[4]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary target, DAGL, as well as several off-target enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibition of Primary Target - Diacylglycerol Lipase (DAGL)
| Species/Cell Type | IC50 Value (µM) | Reference |
| Canine Platelets | 4 | [5][6] |
| Rat Cardiac Myocytes | 1.1 | [5] |
| Rat Brain Homogenate | 4 (cholinesterase) | [7] |
Note: One source reports a significantly lower IC50 of 4 nM against DAG lipase in canine platelets.[8][9]
Table 2: Inhibition of Off-Target Enzymes
| Enzyme | Condition | % Inhibition | Reference |
| Cholinesterase | 4 µM | IC50 | [2][7] |
| KIAA1363 | 50 µM | >60% | [6] |
| Fatty Acid Amide Hydrolase (FAAH) | 50 µM | >60% | [6] |
| BAT5 | 50 µM | >60% | [6] |
| Phospholipase A2 (PLA2) | 50 µM | >60% | [6] |
| Hormone-Sensitive Lipase (HSL) | 50 µM | >60% | [6] |
| Acetylcholinesterase (AChE) | 50 µM | >60% | [6] |
| Cyclooxygenase (COX) | High concentration (250 µM) | - | [2] |
| Phospholipase C (PLC) | High concentration (250 µM) | - | [2] |
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action of this compound.
Caption: this compound inhibits DAGL, leading to decreased 2-AG production and DAG accumulation, which activates PKC.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.
Diacylglycerol Lipase (DAGL) Inhibition Assay
This protocol is a generalized procedure based on the principles of thin-layer chromatography (TLC) radioassays used in early studies of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on DAGL activity.
Materials:
-
Enzyme source: Platelet homogenates or cell lysates containing DAGL.
-
Substrate: Radiolabeled 1,2-diacyl-sn-glycerol (e.g., [1-14C]arachidonyl-2'-oleoyl-glycerol).
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2.
-
Quenching Solution: Chloroform/methanol mixture (e.g., 2:1, v/v).
-
TLC plates: Silica gel G plates.
-
Developing Solvent: Heptane/diethyl ether/acetic acid (e.g., 60:40:3, v/v/v).
-
Scintillation counter or phosphorimager.
Procedure:
-
Enzyme Preparation: Prepare platelet homogenates or cell lysates according to standard laboratory procedures. Determine the protein concentration of the enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled diacylglycerol substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution (chloroform/methanol).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel G TLC plate. Develop the plate in the developing solvent system to separate the diacylglycerol substrate from the monoacylglycerol and fatty acid products.
-
Analysis: Visualize the radiolabeled spots using a phosphorimager or by scraping the silica corresponding to the product bands and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholinesterase Activity Assay
This protocol is based on the Ellman's method, a common technique for measuring cholinesterase activity, and is adapted from the principles described in the study by Ghisdal et al. (2005).
Objective: To determine the inhibitory effect of this compound on cholinesterase activity.
Materials:
-
Enzyme source: Brain homogenate or purified acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Inhibitor: this compound stock solution.
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme source.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value as described for the DAGL assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of this compound for DAGL inhibition.
Caption: Workflow for determining the IC50 of this compound against diacylglycerol lipase.
Conclusion
References
- 1. Smooth muscle and NMR review: an overview of smooth muscle metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of P2X receptor subtypes in ATP-induced enhancement of the cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The challenges and prospects of smooth muscle tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of ionotropic purinergic receptors in the histamine-induced enhancement of the cough reflex sensitivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
RHC-80267: A Technical Guide to its Modulation of the Endocannabinoid System and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHC-80267 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of RHC-80267, focusing on its mechanism of action, pharmacological effects, and its utility as a research tool to probe the endocannabinoid system. We consolidate quantitative data, detail experimental methodologies from key studies, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of endocannabinoid system modulation.
Introduction
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The principal bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2. The synthesis and degradation of these endocannabinoids are tightly regulated by a suite of enzymes. RHC-80267 has emerged as a key pharmacological tool for investigating the role of 2-AG signaling by selectively inhibiting its synthesis. This guide will delve into the technical details of RHC-80267's interaction with the ECS and other biological targets.
Mechanism of Action
RHC-80267's primary mechanism of action is the potent and selective inhibition of diacylglycerol lipase (DAGL).[1][2][3] By blocking DAGL, RHC-80267 prevents the hydrolysis of diacylglycerol into 2-AG and a free fatty acid. This leads to a reduction in the levels of 2-AG, thereby attenuating the activation of cannabinoid receptors.
However, it is crucial to note that RHC-80267 is not entirely specific to DAGL and has been shown to inhibit other enzymes, particularly at higher concentrations. This off-target activity is a critical consideration in experimental design and data interpretation.
Signaling Pathway of 2-AG Synthesis and Inhibition by RHC-80267
The following diagram illustrates the canonical pathway of 2-AG synthesis from membrane phospholipids and the inhibitory action of RHC-80267.
Quantitative Data
The inhibitory potency of RHC-80267 against various enzymes has been quantified in several studies. The following tables summarize the key IC50 values.
Table 1: Inhibitory Activity of RHC-80267 against Diacylglycerol Lipase (DAGL)
| Tissue/Enzyme Source | IC50 Value (μM) | Reference |
| Canine Platelets | 4 | [2][3][4] |
| Rat Cardiac Myocytes | 1.1 | [2][5] |
Table 2: Off-Target Inhibitory Activity of RHC-80267
| Enzyme | IC50 Value (μM) | Notes | Reference |
| Cholinesterase | 4 | Inhibition of cholinesterase activity in brain homogenate. | [1][2][6] |
| Serine Hydrolases (KIAA1363, FAAH, BAT5, PLA2, HSL, AChE) | >60% inhibition at 50 µM | Broad-spectrum inhibition at higher concentrations. | [4] |
| Phospholipase A2 (PLA2) | Inhibition at >35 µM | Weak inhibition. | [7] |
| Phospholipase C (PLC) | Weak inhibition | - | [2] |
| Cyclooxygenase (COX) | Inhibition | - | [1] |
Experimental Protocols
This section details the methodologies from key studies to provide a framework for future research.
Diacylglycerol Lipase (DAGL) Inhibition Assay
Objective: To determine the IC50 of RHC-80267 against DAGL.
Methodology (Adapted from Sutherland & Amin, 1982):
-
Enzyme Preparation: Platelets are isolated from canine or rat blood by differential centrifugation. The platelet pellet is washed and then lysed by sonication in a buffered solution. The lysate is centrifuged, and the supernatant containing the DAGL enzyme is used for the assay.
-
Substrate Preparation: A radiolabeled diacylglycerol substrate is prepared.
-
Inhibition Assay: The enzyme preparation is pre-incubated with varying concentrations of RHC-80267 in a suitable buffer. The reaction is initiated by the addition of the radiolabeled substrate.
-
Reaction Termination and Product Extraction: The reaction is stopped after a defined incubation period by the addition of an organic solvent mixture (e.g., chloroform/methanol). The lipids are extracted.
-
Product Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to the radiolabeled product (arachidonic acid) are scraped and quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each RHC-80267 concentration is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis.
Cholinesterase Activity Assay
Objective: To assess the inhibitory effect of RHC-80267 on cholinesterase activity.
Methodology (Adapted from Ghisdal et al., 2005):
-
Enzyme Source: Homogenates of rat brain tissue are used as the source of cholinesterase.
-
Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by cholinesterase produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
Inhibition Assay: Brain homogenates are pre-incubated with different concentrations of RHC-80267.
-
Reaction Initiation: The reaction is started by the addition of acetylthiocholine and DTNB.
-
Measurement: The change in absorbance over time is monitored to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of RHC-80267, and the IC50 value is determined.
Experimental Workflow for Assessing RHC-80267 Effects in a Pilocarpine Mouse Model of Epilepsy
The following diagram outlines a typical experimental workflow to investigate the in vivo effects of RHC-80267.[8]
Diverse Biological Effects of RHC-80267
Beyond its direct impact on the endocannabinoid system, RHC-80267 has been shown to exert a range of biological effects, likely due to its influence on multiple signaling pathways.
-
Insulin Secretion: In pancreatic mouse islets, RHC-80267 was found to reduce glucose-induced insulin secretion by 50-60%.[7] This effect was not observed with carbachol-induced insulin secretion, suggesting a specific role for diacylglycerol metabolism in the glucose-stimulated pathway.[7]
-
Smooth Muscle Relaxation: RHC-80267 potentiates acetylcholine-evoked relaxation in rat mesenteric arteries.[2][4] This effect is attributed to its inhibition of cholinesterase activity, leading to increased local concentrations of acetylcholine.[6]
-
Neuronal Excitability: In the circular smooth muscle of the guinea-pig gastric antrum, RHC-80267 increases the frequency of slow potential generation.[3][9] This is thought to occur through an indirect activation of protein kinase C (PKC) due to the accumulation of diacylglycerol.[9]
-
Epilepsy: In a pilocarpine mouse model of temporal lobe epilepsy, treatment with RHC-80267 after the induction of status epilepticus significantly reduced the percentage of mice experiencing spontaneous recurrent seizures and decreased the duration of these seizures.[8] These findings suggest that reducing 2-AG levels during the latency phase may have anti-epileptogenic effects.[8]
Logical Relationship of RHC-80267's Dual Action on Smooth Muscle
Conclusion and Future Directions
RHC-80267 is an invaluable tool for dissecting the physiological and pathophysiological roles of 2-AG signaling. Its ability to selectively inhibit DAGL, particularly at lower concentrations, allows for targeted investigations into the functions of this key endocannabinoid. However, researchers must remain cognizant of its off-target effects, especially when using higher concentrations. The diverse biological activities of RHC-80267, from modulating insulin secretion to exhibiting anti-epileptogenic properties, highlight the therapeutic potential of targeting the diacylglycerol-2-AG signaling axis. Future research should focus on developing even more specific DAGL inhibitors to further elucidate the precise roles of 2-AG and to explore the full therapeutic landscape of endocannabinoid system modulation. As of the current literature, there is no information on clinical trials involving RHC-80267.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ovid.com [ovid.com]
- 7. Effect of diacylglycerol lipase inhibitor RHC 80267 on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to RHC 80267 and its Role in the Inhibition of 2-Arachidonoylglycerol (2-AG) Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to the Endocannabinoid System and 2-AG
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. The primary signaling molecules of this system are the endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system.[1][2] 2-AG functions as a full agonist for both cannabinoid receptors, CB1 and CB2, mediating retrograde signaling at synapses to modulate neurotransmitter release.[1][3]
Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane lipid precursors in response to neuronal stimulation.[2] The primary pathway for its synthesis involves the hydrolysis of diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL).[3][4][5] Understanding the dynamics of 2-AG synthesis is critical for elucidating the role of the ECS in health and disease. Pharmacological inhibitors of key enzymes in this pathway are invaluable tools for this research. This guide focuses on RHC 80267, a widely used inhibitor of DAGL, and its application in studying 2-AG synthesis.
The Canonical Pathway of 2-AG Synthesis
The on-demand synthesis of 2-AG is a tightly regulated, multi-step enzymatic process initiated by neuronal activity.
-
Phospholipase C (PLC) Activation : Increased intracellular calcium levels or the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as Group I metabotropic glutamate receptors (mGluR1/5), stimulates Phospholipase Cβ (PLCβ).[1][2]
-
DAG Production : Activated PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] The DAG species predominantly generated from this pathway is 1-stearoyl-2-arachidonoyl-sn-glycerol.[1]
-
DAGL-Mediated Hydrolysis : The sn-1 specific enzyme Diacylglycerol Lipase (DAGL), primarily the alpha isoform (DAGLα) in the postsynaptic neuron, hydrolyzes DAG at the sn-1 position.[3][6] This reaction cleaves the fatty acid at the first position of the glycerol backbone, releasing 2-arachidonoylglycerol (2-AG).[3][6]
This newly synthesized 2-AG can then travel retrogradely across the synapse to activate presynaptic CB1 receptors, thereby suppressing neurotransmitter release.
This compound: A Diacylglycerol Lipase Inhibitor
This compound (also known as U-57908) is a compound widely utilized in research as an inhibitor of diacylglycerol lipase.[7][8] By blocking the final and rate-limiting step in the canonical synthesis pathway, this compound effectively reduces the production of 2-AG, making it a valuable tool for investigating 2-AG-dependent signaling processes.
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the tissue and experimental conditions. It is crucial for researchers to consider these differences when designing experiments.
| Enzyme/Process | System | IC₅₀ Value | Reference |
| Diacylglycerol Lipase | Rat Cardiac Myocytes | 1.1 µM | [9] |
| Diacylglycerol Lipase | Canine Platelets | 4 µM | [7][10] |
| Cholinesterase Activity | Rat Brain Homogenate | 4 µM | [11][12] |
Specificity and Off-Target Effects
While this compound is a potent inhibitor of DAGL, it is not entirely selective and has been shown to exhibit off-target activity.[7][11] Notably, it inhibits cholinesterase activity with an IC₅₀ value comparable to that for DAGL in some systems.[12] It also weakly inhibits phospholipase C and A2 and may affect other serine hydrolases at higher concentrations.[7] This lack of complete specificity necessitates the use of appropriate controls and, when possible, confirmation of findings with structurally distinct inhibitors or genetic methods.
Experimental Protocols for Studying this compound Effects
Investigating the impact of this compound on 2-AG synthesis requires precise experimental design and analytical methods. Below are outlines of key protocols.
Protocol 1: In Vitro DAG Lipase Activity Assay (Radiometric)
This protocol measures the direct inhibitory effect of this compound on DAGL activity in cell or tissue homogenates.
Objective: To quantify the inhibition of DAGL by this compound.
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol ([¹⁴C]SAG)
-
This compound stock solution (in DMSO)
-
Reaction termination solvent (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Methodology:
-
Homogenate Preparation: Homogenize the cell or tissue sample in ice-cold buffer and determine the protein concentration (e.g., via Bradford assay).
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the homogenate (containing a defined amount of protein) with this compound at various concentrations (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.[13]
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate [¹⁴C]SAG.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Analysis: Spot the concentrated organic (lipid) phase onto a TLC plate. Develop the plate to separate the different lipid species (substrate, 2-[¹⁴C]AG, and [¹⁴C]arachidonic acid).
-
Quantification: Visualize and quantify the radiolabeled spots corresponding to the substrate and products using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.[14]
-
Data Calculation: Calculate the percentage of substrate converted to product and determine the IC₅₀ value of this compound.
Protocol 2: Quantification of 2-AG Levels in Cell Culture
This protocol assesses how this compound affects the cellular levels of 2-AG, typically following stimulation to induce its on-demand synthesis.
Objective: To measure the effect of this compound on agonist-induced 2-AG production in live cells.
Methodology:
-
Cell Culture: Plate cells (e.g., primary microglial cells, neuronal cultures) and grow to desired confluency.[13]
-
Inhibitor Treatment: Pre-incubate the cells with serum-free media containing this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes.[13]
-
Stimulation: Add a stimulating agent (e.g., 1 mM ATP for microglial cells) to induce 2-AG synthesis and incubate for a short period (e.g., 10 minutes).[13]
-
Harvesting and Extraction: Immediately stop the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells, collect the lysate, and perform a lipid extraction (e.g., using a chloroform/methanol/water procedure). A deuterated internal standard (e.g., 2-AG-d8) should be added at the beginning of the extraction to account for sample loss.[15]
-
Sample Analysis: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent. Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify 2-AG levels relative to the internal standard.[15][16]
-
Data Normalization: Normalize the quantified 2-AG levels to the total protein or cell number from each dish.
Summary of Key Findings from Literature
This compound has been instrumental in demonstrating the "on-demand" nature of 2-AG synthesis and its role in various physiological contexts.
| Experimental System | Key Finding with this compound | Conclusion | Reference |
| Cultured Microglial Cells | This compound (30 µM) prevented the ATP-induced increase in 2-AG production. | Demonstrates that DAGL activity is essential for stimulus-induced 2-AG synthesis in these cells. | [13] |
| Dorsal Raphe Nucleus Slices | This compound (50 µM) prevented the potentiation of excitatory postsynaptic currents (eEPSCs) caused by a CB1R antagonist. | Indicates that tonic 2-AG release, mediated by DAGLα, constitutively activates CB1 receptors at these synapses. | [17] |
| Guinea-Pig Gastric Antrum | This compound (0.3-1 µM) increased the frequency of slow potential generation. | Suggests that inhibition of DAGL leads to an accumulation of its substrate, DAG, which can activate Protein Kinase C (PKC). | [18] |
Conclusion and Future Directions
This compound remains a foundational pharmacological tool for probing the synthesis and function of 2-arachidonoylglycerol. Its ability to inhibit diacylglycerol lipase provides a direct method for reducing 2-AG levels, thereby allowing researchers to investigate the downstream consequences in cellular and systemic models.
However, professionals in drug development and research must remain cognizant of its limitations, particularly its off-target effects on enzymes like cholinesterase.[12] Experimental designs should incorporate appropriate controls to account for these activities. For greater specificity, findings obtained with this compound should be validated using more selective, next-generation DAGL inhibitors (e.g., tetrahydrolipstatin, O-3841) or through genetic approaches such as DAGLα knockout models.[19][20][21] Despite these considerations, this compound continues to be a valuable compound for dissecting the intricate roles of the endocannabinoid 2-AG in neuroscience, immunology, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Rhc80267 - Wikipedia [en.wikipedia.org]
- 9. This compound (1842) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Tonic Endocannabinoid Signaling Gates Synaptic Plasticity in Dorsal Raphe Nucleus Serotonin Neurons Through Peroxisome Proliferator-Activated Receptors [frontiersin.org]
- 18. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The inhibition of 2-arachidonoyl-glycerol (2-AG) biosynthesis, rather than enhancing striatal damage, protects striatal neurons from malonate-induced death: a potential role of cyclooxygenase-2-dependent metabolism of 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of the RHC 80267 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a widely utilized chemical tool in lipid research, primarily known for its potent and selective inhibition of diacylglycerol lipase (DAGL). This enzyme plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). While this compound has been instrumental in elucidating the physiological functions of DAGL and 2-AG signaling, a comprehensive understanding of its pharmacological profile reveals a number of off-target activities. These unintended interactions can have significant implications for data interpretation and the design of experiments. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the rigorous application of this inhibitor.
Data Presentation: On-Target and Off-Target Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, diacylglycerol lipase (DAGL), and various identified off-targets. The data is presented as IC50 values, the half-maximal inhibitory concentration, which provides a measure of the inhibitor's potency.
| Target Enzyme | Species/Tissue | IC50 Value | Reference(s) |
| On-Target Activity | |||
| Diacylglycerol Lipase (DAGL) | Canine Platelets | 4 µM | [1] |
| Rat Cardiac Myocytes | 1.1 µM | [2][3] | |
| Off-Target Activities | |||
| Cholinesterase | Cell-free assay | 4 µM | [4] |
| Phospholipase C (PLC) | Weak Inhibition | Not specified | [2][3] |
| Phospholipase A2 (PLA2) | Weak Inhibition | Not specified | [2][3] |
| Cyclooxygenase (COX) | Inhibition noted | Not specified | [4] |
| Fatty Acid Amide Hydrolase (FAAH) | >60% inhibition at 50 µM | [1] | |
| Hormone-Sensitive Lipase (HSL) | >60% inhibition at 50 µM | [1] | |
| KIAA1363 (Serine Hydrolase) | >60% inhibition at 50 µM | [1] | |
| BAT5 (Serine Hydrolase) | >60% inhibition at 50 µM | [1] |
Experimental Protocols
Diacylglycerol Lipase (DAGL) Activity Assay (General Protocol)
This assay measures the enzymatic activity of DAGL by quantifying the release of a detectable product from a DAG substrate.
Materials:
-
Enzyme source (e.g., cell lysates, tissue homogenates, or purified DAGL)
-
DAGL substrate (e.g., radiolabeled or fluorogenic diacylglycerol)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.0-7.5, containing appropriate co-factors)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Quenching solution (to stop the reaction)
-
Detection system (e.g., scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorogenic substrates)
Procedure:
-
Enzyme Preparation: Prepare the enzyme source at a suitable concentration in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DAGL substrate.
-
Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Quantification: Separate the product from the unreacted substrate (e.g., by chromatography) and quantify the amount of product formed using the appropriate detection system.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cholinesterase Activity Assay (Ellman's Method - General Protocol)
This colorimetric assay is commonly used to measure cholinesterase activity.
Materials:
-
Enzyme source (e.g., brain homogenate, purified acetylcholinesterase)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of ATC, DTNB, and the enzyme in phosphate buffer.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of this compound or vehicle control. Pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the ATC substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Phospholipase C (PLC) Activity Assay (General Protocol)
This assay typically measures the hydrolysis of a phospholipid substrate by PLC.
Materials:
-
Enzyme source (e.g., cell lysates)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP2) or a fluorogenic PLC substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.0, containing Ca2+ ions)
-
This compound stock solution
-
Lipid extraction reagents (e.g., chloroform/methanol)
-
Detection system
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the enzyme source with this compound or vehicle.
-
Reaction Initiation: Add the phospholipid substrate to start the reaction.
-
Incubation: Incubate at a controlled temperature for a set time.
-
Reaction Termination and Product Separation: Stop the reaction and separate the water-soluble product (e.g., inositol phosphates) from the lipid substrate.
-
Quantification: Measure the amount of product formed.
-
Data Analysis: Calculate the inhibitory effect of this compound.
Cyclooxygenase (COX) Activity Assay (General Protocol)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Enzyme source (e.g., purified COX-1 or COX-2, microsomes)
-
Arachidonic acid as the substrate
-
Cofactors (e.g., heme, glutathione)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the COX enzyme with this compound or vehicle in the presence of cofactors.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence of the probe over time.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the off-target activities of this compound and a general experimental workflow for assessing inhibitor activity.
Signaling Pathway: Inhibition of Acetylcholine Metabolism
Caption: this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels.
Signaling Pathway: Disruption of Arachidonic Acid Cascade
Caption: this compound inhibits multiple enzymes in the arachidonic acid cascade.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: A general workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a valuable tool for studying diacylglycerol lipase and its role in endocannabinoid signaling. However, researchers must be cognizant of its off-target effects to avoid misinterpretation of experimental results. The inhibition of cholinesterase, phospholipases, cyclooxygenase, and other serine hydrolases can lead to complex and potentially confounding biological effects. By carefully considering the concentration of this compound used and employing appropriate control experiments, scientists can mitigate the impact of these off-target activities. This guide serves as a resource for researchers, providing the necessary data and conceptual framework to use this compound responsibly and effectively in their studies. Future work should focus on the development of more specific DAGL inhibitors to further refine our understanding of the endocannabinoid system.
References
The Impact of RHC 80267 on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound RHC 80267 and its influence on the synthesis of prostaglandins. This compound is primarily recognized as an inhibitor of diacylglycerol (DAG) lipase, an enzyme that plays a role in the liberation of arachidonic acid, the primary precursor for prostaglandin biosynthesis. However, a comprehensive review of the available literature reveals a more complex pharmacological profile, characterized by a notable lack of specificity that is critical for researchers to consider in their experimental designs.
Core Mechanism of Action and Specificity
This compound is a selective inhibitor of diacylglycerol lipase, with a reported IC50 of 4 µM for the canine platelet enzyme.[1] In principle, by inhibiting DAG lipase, this compound should block the hydrolysis of diacylglycerol, thereby reducing the intracellular pool of arachidonic acid available for conversion into prostaglandins by cyclooxygenase (COX) enzymes.
However, studies have demonstrated that at concentrations required to inhibit DAG lipase in intact cells, this compound also exerts inhibitory effects on several other key enzymes within the arachidonic acid cascade and beyond.[2][3] This includes the direct inhibition of cyclooxygenase, phospholipase C (PLC), and phospholipase A2 (PLA2).[2][3] This lack of specificity complicates the interpretation of experimental results and makes it challenging to attribute observed effects solely to the inhibition of DAG lipase.
Quantitative Analysis of this compound Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound from various studies. It is important to note the different experimental systems and concentrations used, which contribute to the variability in the observed effects.
| Target Enzyme/Process | Organism/Cell Type | This compound Concentration | Observed Effect | Citation |
| Diacylglycerol Lipase | Canine Platelets | IC50 = 4 µM | - | [1][4] |
| Diacylglycerol Lipase | Rat Cardiac Myocytes | IC50 = 1.1 µM | - | |
| Arachidonyl-monoacylglycerol formation | Human Platelets | 250 µM | 70% inhibition | [2] |
| Arachidonic Acid Release | Human Platelets | 250 µM | 60% inhibition | [2] |
| Cyclooxygenase (COX) Activity | Human Platelets | 250 µM | Inhibition observed | [2][3] |
| Phospholipase C (PLC) Activity | Human Platelets | 250 µM | Inhibition observed | [2][3] |
| Phosphatidylcholine (PC) Hydrolysis (presumed PLA2) | Human Platelets | 250 µM | Inhibition observed | [2] |
| Phospholipase A2 (PLA2) Activity | Pancreatic Mouse Islets | < 35 µM | No significant alteration | [5] |
| Phospholipase A2 (PLA2) Activity | Pancreatic Mouse Islets | > 35 µM | ~25% inhibition | [5] |
| Cholinesterase Activity | Brain Homogenate | IC50 = 4 µM | - | [6] |
| Glucose-induced Insulin Secretion | Pancreatic Mouse Islets | Not specified | 50-60% reduction | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions of this compound, the following diagrams have been generated.
Experimental Protocols
While specific protocols vary between studies, a general methodology for investigating the effect of this compound on prostaglandin synthesis can be outlined as follows:
1. Cell Preparation and Culture:
-
Human Platelets: Washed human platelets are prepared from fresh blood collected from healthy donors. Platelets are isolated by differential centrifugation and resuspended in a suitable buffer.
-
Pancreatic Islets: Islets of Langerhans are isolated from the pancreas of mice or rats by collagenase digestion followed by purification. Isolated islets are then cultured for a period to allow recovery before experimentation.
2. Inhibition with this compound:
-
Cells are pre-incubated with various concentrations of this compound (or a vehicle control, typically DMSO) for a specified period. The concentration range is chosen to span the expected IC50 values for the target enzymes.
3. Stimulation of Prostaglandin Synthesis:
-
Following pre-incubation, prostaglandin synthesis is stimulated using an appropriate agonist. For example, collagen is a common stimulant for platelets, while glucose and carbachol are used for pancreatic islets.
4. Measurement of Prostaglandin Levels:
-
The reaction is terminated, and the supernatant or cell lysate is collected.
-
The levels of specific prostaglandins (e.g., PGE2, PGF2α) or their metabolites are quantified using sensitive analytical techniques such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Analysis of Enzyme Activity:
-
To assess the direct effect of this compound on specific enzymes, in vitro enzyme activity assays are performed using purified or recombinant enzymes and their respective substrates.
Conclusion and Recommendations
This compound is a potent inhibitor of diacylglycerol lipase. However, its utility as a specific pharmacological tool to probe the role of the DAG lipase pathway in prostaglandin synthesis is limited by its off-target effects on other key enzymes in the arachidonic acid cascade, particularly at concentrations required for cellular efficacy. Researchers utilizing this compound should exercise caution in interpreting their data and are strongly encouraged to include appropriate controls to account for these non-specific effects. The use of complementary approaches, such as genetic knockdown or knockout of DAG lipase, is recommended to validate findings obtained with this compound. This comprehensive understanding of this compound's pharmacological profile is essential for the design of robust experiments and the accurate interpretation of results in the field of eicosanoid research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The inhibition of arachidonic acid metabolism in human platelets by this compound, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Diacylglycerol Lipase in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol lipase (DAGL) is a critical enzyme in the central nervous system, primarily responsible for the biosynthesis of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2][3][4] Through the production of 2-AG, DAGL plays a pivotal role in a wide array of neuronal processes, including retrograde synaptic signaling, synaptic plasticity, neuroinflammation, and the development and guidance of axons.[1][3] This technical guide provides an in-depth exploration of the function of DAGL in neuronal signaling, with a focus on its enzymatic activity, the signaling pathways it modulates, and its implications for health and disease. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this crucial enzyme.
Introduction to Diacylglycerol Lipase
Diacylglycerol lipases are serine hydrolases that catalyze the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid.[2][5] There are two primary isoforms of DAGL: DAGLα and DAGLβ.[2][6] While both isoforms catalyze the same reaction, they exhibit distinct tissue distribution, subcellular localization, and physiological roles.
-
DAGLα: This is the predominant isoform in the central nervous system and is primarily localized to the postsynaptic terminals of neurons.[6][7][8] It is considered the main enzyme responsible for the on-demand synthesis of 2-AG that mediates retrograde synaptic signaling.[2][8]
-
DAGLβ: While also present in the brain, DAGLβ is more prominently expressed in microglia and other immune cells.[7][9][10] It plays a significant role in neuroinflammation and pain signaling.[2][7][10]
The synthesis of 2-AG by DAGL is a key step in the endocannabinoid system. This system, which also includes cannabinoid receptors (CB1 and CB2) and enzymes for endocannabinoid degradation, is a crucial modulator of neuronal communication.
The 2-AG Signaling Pathway
The canonical pathway for 2-AG synthesis begins with the activation of Gq/11-coupled receptors, such as metabotropic glutamate receptors, which leads to the activation of phospholipase Cβ (PLCβ).[5][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[5][6] DAGL subsequently hydrolyzes DAG to produce 2-AG.[1][3]
Once synthesized in the postsynaptic neuron, 2-AG acts as a retrograde messenger, traveling across the synaptic cleft to activate presynaptic CB1 receptors.[1][3] This activation typically leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[8] The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL) in the presynaptic terminal.[1][6]
Caption: The canonical 2-arachidonoylglycerol (2-AG) signaling pathway.
Quantitative Data on Diacylglycerol Lipase
The following tables summarize key quantitative data related to DAGL activity and its role in neuronal signaling.
Table 1: Effects of DAGL Knockout on 2-AG Levels
| Brain Region | DAGLα Knockout (% reduction in 2-AG) | DAGLβ Knockout (% reduction in 2-AG) | Reference |
| Whole Brain | ~80% | ~50% | [11][12] |
| Spinal Cord | ~80% | Not reported | [11] |
| Liver | ~50% | >90% | [12] |
Table 2: Effects of DAGL Inhibition on Brain Lipid Levels
| Inhibitor | Dose | Effect on 2-AG | Effect on Arachidonic Acid | Reference |
| DO34 | 30 mg/kg (i.p.) | ~83% decrease | ~58% decrease | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DAGL function.
Diacylglycerol Lipase Activity Assay
This protocol describes a common method for measuring DAGL activity in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Quenching solution (e.g., chloroform/methanol, 2:1 v/v)
-
Internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
Procedure:
-
Dissect and homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Initiate the enzymatic reaction by adding a known amount of protein from the S1 fraction to the reaction buffer containing the SAG substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard for quantification.
-
Extract the lipids by vortexing and centrifugation.
-
Collect the organic phase, evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of 2-AG produced by comparing the peak area to that of the internal standard.
Immunocytochemistry for DAGL Localization
This protocol outlines the steps for visualizing the subcellular localization of DAGL in cultured neurons or brain slices.
Materials:
-
Cultured neurons or brain tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against DAGLα or DAGLβ
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with the fixative for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips or sections onto microscope slides using mounting medium.
-
Visualize the fluorescence signal using a fluorescence microscope.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of DAGL's function and a typical experimental workflow for its investigation.
Caption: Logical flow of DAGL function and its downstream effects.
Caption: A typical experimental workflow for investigating DAGL function.
Implications for Drug Development
The central role of DAGL in modulating neuronal signaling makes it an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders. Inhibition of DAGL can reduce the levels of 2-AG and its downstream signaling, which could be beneficial in conditions characterized by excessive endocannabinoid signaling.[13][14] For example, DAGL inhibitors have shown promise in preclinical models of neuroinflammation and pain.[7][13][15] Conversely, enhancing DAGL activity or its downstream signaling could be a strategy for conditions associated with deficient endocannabinoid signaling. The development of isoform-selective inhibitors for DAGLα and DAGLβ will be crucial for targeting specific pathological processes while minimizing off-target effects.[16]
Conclusion
Diacylglycerol lipase is a key enzyme that stands at the crossroads of lipid signaling and neuronal communication. Its synthesis of 2-AG initiates a cascade of events that profoundly influence synaptic function, brain development, and neuroinflammation. A thorough understanding of DAGL's function, regulation, and downstream effects is essential for advancing our knowledge of brain function and for developing novel therapeutics for a range of debilitating neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of diacylglycerol lipase in the nervous system.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAGL | GH Medical [ghmedical.com]
- 8. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. pnas.org [pnas.org]
- 14. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of selective diacylglycerol lipase β inhibitors - Leiden University [universiteitleiden.nl]
RHC 80267: A Technical Guide to a Diacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHC 80267 is a chemical probe widely utilized in biomedical research as an inhibitor of diacylglycerol (DAG) lipase. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects on various signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative data are presented to support its application in research and drug development.
Chemical Properties and Identification
This compound, also known as U-57908, is a synthetic molecule that acts as a potent inhibitor of diacylglycerol lipase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83654-05-1 | [2] |
| Molecular Formula | C₂₀H₃₄N₄O₄ | |
| Molecular Weight | 394.51 g/mol | |
| IUPAC Name | (cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
| Synonyms | 1,6-bis(Cyclohexyloximinocarbonylamino)hexane, U-57908 | [3] |
| Appearance | White solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (to 50 mM) and ethanol (to 50 mM). |
Mechanism of Action and Biological Activity
This compound is primarily characterized as a selective inhibitor of diacylglycerol (DAG) lipase.[1] DAG lipase is a crucial enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting DAG lipase, this compound effectively reduces the cellular levels of 2-AG.
Beyond its primary target, this compound has been shown to exhibit inhibitory activity against other enzymes, most notably cholinesterase.[1][5][6] This off-target activity is significant and should be considered when interpreting experimental results. This compound has also been reported to weakly inhibit phospholipase C and A2.
The inhibitory activities of this compound are summarized in the table below.
| Target | Organism/Tissue | IC₅₀ | Reference |
| Diacylglycerol Lipase | Canine Platelets | 4 µM | [1][2] |
| Diacylglycerol Lipase | Rat Cardiac Myocytes | 1.1 µM | |
| Cholinesterase | Brain Homogenate | 4 µM | [5][6] |
Signaling Pathways
The primary signaling pathway affected by this compound is the endocannabinoid system due to its inhibition of 2-AG synthesis. This has downstream effects on cannabinoid receptor (CB1 and CB2) activation. Furthermore, the accumulation of DAG, the substrate for DAG lipase, can lead to the activation of protein kinase C (PKC), a key signaling molecule involved in numerous cellular processes.[7] Its inhibition of cholinesterase also directly impacts cholinergic signaling by increasing the synaptic levels of acetylcholine.
Experimental Protocols
Diacylglycerol Lipase Activity Assay (Radio-TLC Method)
This protocol is adapted from the method described by Sutherland and Amin (1982).
Materials:
-
[¹⁴C]-labeled diacylglycerol substrate
-
Enzyme preparation (e.g., platelet microsomes)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Quenching solution (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the enzyme solution in the assay buffer.
-
Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the [¹⁴C]-labeled diacylglycerol substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids into the organic phase.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (monoacylglycerol and free fatty acid).
-
Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the percentage of substrate hydrolyzed and determine the inhibitory effect of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the method described by Ghisdal et al. (2005).[6]
Materials:
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Enzyme source (e.g., brain homogenate)
-
This compound
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare solutions of acetylthiocholine and DTNB in the phosphate buffer.
-
In a 96-well plate, add the enzyme preparation.
-
Add various concentrations of this compound or vehicle control to the wells containing the enzyme.
-
Pre-incubate for a short period at room temperature.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at room temperature.[8]
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition of cholinesterase activity by this compound.
Applications in Research
This compound has been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. For instance, it has been used to demonstrate the involvement of 2-AG in synaptic plasticity, neuroinflammation, and pain perception.[4] Studies have also utilized this compound to investigate the impact of DAG lipase inhibition on oligodendrocyte differentiation and insulin secretion.[9] Furthermore, its effects on acetylcholine-evoked smooth muscle relaxation have been explored, highlighting its dual action on both the endocannabinoid and cholinergic systems.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the diacylglycerol lipase-mediated signaling pathways. Its well-characterized inhibitory profile against DAG lipase, coupled with its known off-target effects on cholinesterase, provides a complex yet informative probe for cellular signaling research. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the intricate roles of the endocannabinoid and cholinergic systems in health and disease. Researchers should, however, always consider its dual inhibitory nature when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Diacylglycerol Lipase (DAGL) in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid system, is emerging as a critical player in a wide array of physiological and pathological processes. This guide provides an in-depth exploration of DAGL's function in various disease models, offering a comprehensive resource for researchers and drug development professionals. By synthesizing current knowledge on its signaling pathways, experimental validation, and therapeutic potential, this document aims to accelerate research and development efforts targeting this important enzyme.
Core Function and Isoforms: DAGLα and DAGLβ
Diacylglycerol lipase is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand in the body.[1][2] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system that regulates a vast range of bodily functions.[3][4] The production of 2-AG is critical for retrograde synaptic signaling, a process where 2-AG is released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby inhibiting neurotransmitter release.[1][5]
Mammals express two main isoforms of DAGL, DAGLα and DAGLβ, which exhibit distinct tissue distribution and functional roles.[6]
-
DAGLα: Predominantly expressed in the central nervous system (CNS), particularly in postsynaptic neurons.[6][7][8] It is the primary enzyme responsible for synthesizing the 2-AG pool involved in synaptic plasticity and neuroinflammation.[6][9] Genetic deletion of DAGLα in mice leads to an approximate 80% reduction in brain 2-AG levels.[10]
-
DAGLβ: Primarily found in peripheral tissues and immune cells, including macrophages and microglia.[6][7][11] It plays a significant role in regulating 2-AG and downstream inflammatory mediators like prostaglandins in the context of neuroinflammation and pain.[4][6]
DAGL Signaling Pathways
The canonical pathway involving DAGL is the synthesis of 2-AG from diacylglycerol (DAG). This process is a crucial step in endocannabinoid signaling.
Caption: Canonical signaling pathway of DAGL leading to 2-AG synthesis and activation of cannabinoid receptors.
Beyond the canonical pathway, 2-AG can be further metabolized by enzymes like monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins, respectively.[1][9][12] This highlights the dual role of DAGL in both anti-inflammatory endocannabinoid signaling and pro-inflammatory prostaglandin production, depending on the downstream metabolic pathways.
Role of DAGL in Disease Models
Dysregulation of DAGL activity and 2-AG signaling has been implicated in a variety of diseases, making it a compelling therapeutic target.
Neurological and Psychiatric Disorders
The prominent expression of DAGLα in the CNS underscores its importance in brain function. Studies using DAGLα knockout mice have revealed its role in:
-
Anxiety and Depression: Genetic deletion of DAGLα in mice results in anxiety-like behaviors.[2] Conversely, pharmacological elevation of 2-AG has been shown to reduce anxiety-like behaviors in animal models.[2]
-
Learning and Memory: DAGLα is essential for hippocampal-dependent learning and memory processes.[5] DAGLα knockout mice show impaired spatial learning and memory in the Morris Water Maze.[5]
-
Neurodegenerative Diseases: The role of DAGL in neurodegeneration is complex. While 2-AG signaling is generally neuroprotective, its downstream metabolite, arachidonic acid, can contribute to neuroinflammation.[1] Inhibition of DAGLα has shown neuroprotective effects in rat models of Huntington's disease.[4]
-
Epilepsy: 2-AG signaling is known to suppress seizures.[13] DAGLα knockout mice exhibit an increased mortality rate and spontaneous seizures in a kainate model of status epilepticus.[11]
Metabolic Disorders
The endocannabinoid system is a key regulator of energy balance and metabolism.
-
Obesity: DAGLα knockout mice are lean and exhibit reduced body weight, body fat, and food intake.[14][15][16] These phenotypes are similar to those observed in cannabinoid receptor 1 (CB1) knockout mice, suggesting that DAGLα-produced 2-AG is a major endogenous ligand for CB1 receptors that regulate appetite.[14][15] Pharmacological inhibition of DAGLα has also been shown to decrease food intake and body weight in mice.[16]
Table 1: Phenotypes of DAGLα Knockout Mice in Metabolic Studies
| Phenotype | Observation in DAGLα KO Mice | Reference |
| Body Weight | Significantly decreased | [14][15] |
| Body Fat Percentage | Significantly decreased | [14][15] |
| Food Intake | Significantly decreased (hypophagia) | [14][15] |
| Fasting Insulin | Low | [17] |
| Triglycerides | Low | [17] |
| Total Cholesterol | Low | [17] |
Cancer
Emerging evidence points to the involvement of DAGL and its product 2-AG in cancer progression.
-
Hepatocellular Carcinoma (HCC): The DAGLA/2-AG axis is upregulated in HCC samples and correlates with tumor stage and poor prognosis.[18] In vitro and in vivo experiments have demonstrated that this axis promotes HCC progression by regulating cell proliferation, invasion, and metastasis.[18]
-
Intrahepatic Cholangiocarcinoma (ICC): DAGLβ has been shown to promote tumorigenesis and metastasis of ICC.[19]
-
General Role of DAG Signaling: Diacylglycerol (DAG) signaling, in general, is widely associated with tumor initiation, progression, and metastasis through its effects on cell proliferation, survival, and motility.[20][21]
Pain and Inflammation
Both DAGLα and DAGLβ are implicated in pain and inflammation, albeit through different mechanisms.
-
Inflammatory Pain: Genetic deletion or pharmacological inhibition of DAGLβ protects against lipopolysaccharide (LPS)-induced inflammatory responses and allodynia in mice.[8] This is consistent with DAGLβ's high expression in immune cells.[8]
-
Sickle Cell Disease (SCD): In a mouse model of SCD, hyperalgesia is associated with elevated levels of 2-AG and DAGLβ in the blood.[22][23] Inhibition of DAGLβ with the inhibitor KT109 decreased mechanical and heat hyperalgesia, suggesting that targeting DAGLβ may be a novel approach for treating pain in SCD.[22][24]
Experimental Protocols for Studying DAGL
A variety of experimental methods are employed to investigate the function of DAGL.
Measuring DAGL Activity
Several assays are available to measure DAGL activity in biological samples.
-
Radiometric Assay: This highly sensitive method uses a radiolabeled substrate, such as 1-oleoyl[1-¹⁴C]-2-arachidonoylglycerol, to measure DAGL activity.[3][25][26] The protocol involves lipid extraction, fractionation by thin-layer chromatography (TLC), and quantification of the radiolabeled product via scintillation counting.[3][25][26]
-
UPLC-MS/MS-based Methods: Ultra-performance liquid chromatography-tandem mass spectrometry provides a robust and reproducible method for analyzing the metabolism of endocannabinoids and related lipids, allowing for the assessment of DAGL activity.[27][28]
-
Live Cell Assays: These assays utilize surrogate substrates that produce a chromogenic or fluorogenic signal upon cleavage by DAGL, enabling the measurement of enzyme activity in a live-cell context.[29] The chromogenic substrate p-nitrophenyl butyrate (PNPB) has been shown to be effective in this type of assay.[29]
Caption: A simplified workflow for a radiometric assay to measure DAGL activity.
In Vivo Models
-
Knockout Mice: The use of DAGLα and DAGLβ knockout mice has been instrumental in elucidating the specific functions of each isoform in vivo.[11][14][15] These models have been crucial for understanding the role of DAGL in metabolism, behavior, and disease.
-
Pharmacological Inhibition: The development of selective inhibitors for DAGLα and DAGLβ allows for the acute and reversible manipulation of their activity in vivo.[30][31] This approach is critical for validating DAGL as a therapeutic target.
Therapeutic Targeting of DAGL
The growing understanding of DAGL's role in various diseases has spurred the development of inhibitors as potential therapeutic agents.
-
DAGL Inhibitors: Small molecule inhibitors of DAGL have been developed and are being investigated for their therapeutic potential in metabolic disorders, neuroinflammatory diseases, pain, and cancer.[7][32][33]
-
Challenges and Opportunities: A key challenge is the development of isoform-selective inhibitors to target specific pathologies while minimizing off-target effects.[32] For example, peripherally restricted DAGL inhibitors could be beneficial for treating metabolic disorders without causing the neuropsychiatric side effects associated with central CB1 receptor modulation.[33]
Conclusion
Diacylglycerol lipase stands at a critical intersection of endocannabinoid signaling and lipid metabolism, with profound implications for health and disease. Its two isoforms, DAGLα and DAGLβ, offer distinct targets for therapeutic intervention in a range of disorders, from neurological and metabolic conditions to cancer and pain. The continued development of selective inhibitors and the use of sophisticated experimental models will be crucial in translating our understanding of DAGL function into novel and effective therapies. This guide provides a solid foundation for researchers and drug developers to navigate the complexities of DAGL biology and contribute to this exciting field of research.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 5. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAGL | GH Medical [ghmedical.com]
- 8. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newphaseblends.com [newphaseblends.com]
- 14. Frontiers | Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice [frontiersin.org]
- 15. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diacylglycerol lipase alpha promotes hepatocellular carcinoma progression and induces lenvatinib resistance by enhancing YAP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity [ouci.dntb.gov.ua]
- 21. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. haematologica.org [haematologica.org]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 28. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A novel live cell assay to measure diacylglycerol lipase α activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition - Leiden University [universiteitleiden.nl]
- 32. researchgate.net [researchgate.net]
- 33. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Methodological & Application
Application Notes and Protocols for RHC 80267 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a chemical inhibitor with a primary, potent, and selective inhibitory action on diacylglycerol lipase (DAGL).[1][2][3] This inhibition leads to the accumulation of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Beyond its effect on DAGL, this compound has been shown to inhibit other enzymes, including cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC), making it a tool for investigating multiple signaling cascades.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular processes.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell/Tissue Type | Reference |
| Diacylglycerol Lipase | 4 µM | Canine Platelets | [1][5] |
| Diacylglycerol Lipase | 1.1 µM | Rat Cardiac Myocytes | [3] |
| Cholinesterase | 4 µM | Brain Homogenate | [6] |
Effects of this compound on Cellular Processes
| Process | Effective Concentration | Cell/Tissue Type | Observed Effect | Reference |
| Acetylcholine-evoked relaxation | 0.1-10 µM | Rat Mesenteric Artery | Potentiation of relaxation | [6] |
| Slow potential frequency | 0.3-1 µM | Guinea-Pig Gastric Antrum Smooth Muscle | Increased frequency | [7] |
| Glucose-induced insulin secretion | Not specified | Pancreatic Mouse Islets | Reduced by 50-60% | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.
Caption: this compound inhibits DAGL, leading to DAG accumulation and subsequent PKC activation.
Caption: General experimental workflow for cell-based assays using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 100 mM.[2] To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (MW: 394.51 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in a multi-well plate at a density appropriate for the subsequent assay and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Also, prepare a vehicle control by diluting DMSO in the same manner as the highest concentration of this compound. The final concentration of DMSO should typically be less than 0.5% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After incubation, proceed with cell harvesting and the specific downstream assay.
Diacylglycerol (DAG) Kinase Assay for DAG Accumulation
This protocol is adapted from a method for measuring DAG levels in cultured cells.
Materials:
-
Treated and control cells
-
Ice-cold methanol
-
Chloroform
-
DAG Kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
After treatment with this compound, terminate the experiment by adding ice-cold methanol to the cell culture plates.
-
Harvest the cells and transfer them to chloroform-resistant tubes.
-
Perform a lipid extraction using a chloroform/methanol/water mixture according to standard protocols.
-
Measure the total DAG content using a DAG kinase assay kit. This involves the conversion of DAG to ³²P-phosphatidic acid by DAG kinase in the presence of [γ-³²P]ATP.
-
Separate the resulting ³²P-phosphatidic acid using thin-layer chromatography (TLC).
-
Visualize the spots by autoradiography, scrape the corresponding areas from the TLC plate, and quantify the radioactivity using a scintillation counter.
In Situ Protein Kinase C (PKC) Activity Assay
This protocol provides a general method for assessing PKC activity in permeabilized cells.
Materials:
-
Treated and control cells on multi-well plates
-
Digitonin
-
PKC substrate peptide
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA)
Protocol:
-
Culture cells on multi-well plates and treat with this compound or vehicle control.
-
Permeabilize the cells with digitonin to allow entry of the assay reagents.
-
Perform the in situ PKC assay by adding a reaction mixture containing a PKC-specific substrate peptide and [γ-³²P]ATP.
-
Incubate to allow for the phosphorylation of the substrate by active PKC.
-
Terminate the reaction by adding trichloroacetic acid (TCA).
-
Wash the cells to remove unincorporated [γ-³²P]ATP.
-
Lyse the cells and measure the incorporated radioactivity in the substrate using a scintillation counter.
Cholinesterase Activity Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity in cell lysates.[9][10]
Materials:
-
Treated and control cells
-
Cell lysis buffer (e.g., Triton X-100 based)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate reader
Protocol:
-
After this compound treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell proteins.
-
In a 96-well plate, add the cell lysate to each well.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
The cholinesterase in the lysate will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.
-
The rate of color formation is proportional to the cholinesterase activity in the sample.
References
- 1. RHC-80267, diacylglycerol lipase inhibitor (CAS 83654-05-1) | Abcam [abcam.com]
- 2. This compound | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for RHC 80267 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a chemical compound widely utilized in biomedical research as a potent and selective inhibitor of diacylglycerol (DAG) lipase.[1] By blocking the activity of DAG lipase, this compound prevents the breakdown of diacylglycerol, a critical second messenger in various cellular signaling pathways. This inhibition leads to the accumulation of DAG, which can, in turn, modulate the activity of downstream effectors like protein kinase C (PKC).[2] Understanding the precise preparation of this compound stock solutions is paramount for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound.[3][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 394.5 g/mol | [3] |
| Molecular Formula | C₂₀H₃₄N₄O₄ | |
| CAS Number | 83654-05-1 | [3] |
| Purity | >95% to >98% | [3][4] |
| Appearance | Crystalline solid | [3][4] |
| Solubility in DMSO | 5 mg/mL to 100 mM | [3][5] |
| Recommended Storage | -20°C | [3][4] |
| Stability | ≥ 4 years at -20°C | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary equipment is clean and readily accessible. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 3.945 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube/vial containing the this compound powder.
-
Dissolution: Tightly cap the tube/vial and vortex the solution for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4]
Note on Aqueous Solutions:
This compound is sparingly soluble in aqueous buffers.[4] To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[4] It is not recommended to store aqueous solutions for more than one day.[4]
Mandatory Visualizations
Diagram of Experimental Workflow:
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.
Diagram of this compound Signaling Pathway Inhibition:
Caption: A simplified diagram showing this compound as an inhibitor of Diacylglycerol Lipase (DAGL).
References
Application Notes and Protocols for RHC 80267 in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, in preclinical epilepsy research. Detailed protocols for common rodent models of epilepsy are provided, along with a summary of the reported effects of this compound on seizure parameters.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The endocannabinoid system has emerged as a promising target for the development of novel anti-epileptic drugs due to its role in regulating neuronal excitability. This compound is a chemical compound that acts as an inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting DAGL, this compound reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This modulation has shown potential therapeutic effects in preclinical models of epilepsy.[1][2]
Mechanism of Action
This compound selectively inhibits diacylglycerol lipase, leading to a decrease in the production of 2-AG from diacylglycerol.[1][3][4][5] This reduction in 2-AG levels can alter synaptic transmission and neuronal excitability, which are key factors in the generation and propagation of seizures.[1] While this compound is a potent DAGL inhibitor, it has also been reported to inhibit other enzymes at higher concentrations, including cholinesterase.[3][6]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for three commonly used rodent models in epilepsy research.
Pilocarpine-Induced Status Epilepticus Model in Mice
This model is used to induce temporal lobe epilepsy.
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or similar peripheral muscarinic antagonist)
-
Diazepam
-
This compound
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal monitoring equipment (e.g., video camera, EEG if available)
Procedure:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.[7]
-
Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (250-300 mg/kg, i.p.).[7] Observe the animals continuously for seizure activity. The onset of SE is characterized by continuous seizures (e.g., tonic-clonic convulsions).
-
Termination of SE: After 90 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.) to terminate SE.[7]
-
Drug Administration: Immediately after the termination of SE, administer this compound (e.g., 1.3 µmol, intracerebroventricularly) or vehicle control.[2] Continue daily administration for the desired treatment period (e.g., 7 days).[2]
-
Monitoring: Monitor the animals for spontaneous recurrent seizures (SRS) in the chronic phase (e.g., 2-6 weeks after SE). Seizure frequency, duration, and severity can be scored using a Racine scale or by video-EEG monitoring.[1]
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model is often used to screen for drugs effective against generalized seizures.
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Observation chambers
Procedure:
-
Animal Preparation: Use adult male mice. Acclimate the animals as described above.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. The timing of administration will depend on the pharmacokinetic profile of the compound.
-
PTZ Injection: At the appropriate time after drug administration, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.).[3]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the seizures based on a standardized scale (e.g., latency to first seizure, seizure severity score, presence or absence of tonic-clonic seizures).
Maximal Electroshock (MES) Seizure Model in Mice
This model is used to evaluate drugs that prevent the spread of seizures.
Materials:
-
Electroconvulsive device
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Electrode wetting solution (e.g., saline)
-
This compound
-
Vehicle solution
Procedure:
-
Animal Preparation: Use adult male mice. Acclimate the animals as described above.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to each eye. Place the corneal electrodes on the corneas of the mouse.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound in the pilocarpine-induced epilepsy model in mice.[1]
| Parameter | Vehicle-Treated Group | This compound-Treated Group |
| Percentage of mice with spontaneous recurrent seizures | Higher percentage | Significantly reduced percentage |
| Frequency of spontaneous seizures (per week) | ~20 | No significant difference |
| Duration of spontaneous seizures (seconds) | ~29 | Significantly decreased |
| Severity of spontaneous seizures | No significant difference | No significant difference |
Conclusion
This compound has demonstrated disease-modifying effects in a mouse model of temporal lobe epilepsy.[1] It has been shown to suppress spontaneous recurrent seizures, reduce seizure duration, and ameliorate cognitive and psychiatric comorbidities associated with chronic epilepsy.[1] The provided protocols offer a starting point for researchers interested in further investigating the anticonvulsant potential of this compound and other DAGL inhibitors in various epilepsy models. Careful consideration of the specific research question and appropriate model selection are crucial for obtaining meaningful and translatable results.
References
- 1. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Application of RHC 80267 in Insulin Secretion Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of RHC 80267, a diacylglycerol (DAG) lipase inhibitor, in the study of insulin secretion. It includes detailed application notes, experimental protocols, and a summary of key quantitative data.
Introduction
This compound is a valuable pharmacological tool for investigating the intricate signaling pathways that govern insulin secretion from pancreatic β-cells. Its primary mechanism of action is the inhibition of diacylglycerol lipase, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce arachidonic acid (AA) and monoacylglycerol.[1] Since arachidonic acid and its metabolites are implicated as second messengers in the stimulus-secretion coupling of insulin, this compound allows researchers to probe the significance of this pathway.[1][2]
Mechanism of Action in Insulin Secretion
This compound has been demonstrated to inhibit glucose-induced insulin secretion from pancreatic islets.[1][3][4] This inhibitory effect is believed to be primarily mediated through the reduction of intracellular arachidonic acid levels.[1] The proposed signaling pathway is as follows:
-
Stimulation of Pancreatic β-cells: Glucose or other secretagogues like the muscarinic agonist carbachol stimulate phospholipase C (PLC).
-
DAG Production: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
DAG Lipase Action: DAG is then hydrolyzed by DAG lipase to release arachidonic acid.
-
This compound Inhibition: this compound selectively inhibits DAG lipase, thus preventing the formation of arachidonic acid from DAG.[1]
-
Downstream Effects: The reduction in arachidonic acid levels leads to a decrease in the downstream signaling events that promote insulin exocytosis.
Interestingly, some studies suggest that this compound may have additional mechanisms of action. Evidence indicates that it could inhibit glucose-induced insulin secretion by stimulating the opening of ATP-sensitive potassium (K-ATP) channels in pancreatic islets, a mechanism independent of its effects on arachidonic acid release.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effects of this compound in various experimental systems.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| IC50 for DAG Lipase | 4 nM | Canine Platelets | In vitro enzyme assay | |
| IC50 for DAG Lipase | 4 µM | Canine Platelet Enzyme | In vitro enzyme assay | [5] |
| Inhibition of Glucose-Induced Insulin Secretion | 50-60% | Pancreatic Mouse Islets | Glucose stimulation | [3] |
| Inhibition of Carbachol-Induced Insulin Release | Dose-dependent | Intact Islets | Carbachol stimulation | [1] |
| Inhibition of Phospholipase A2 | ~25% | Pancreatic Mouse Islets | Concentrations > 35 µM | [3] |
Note: The significant difference in reported IC50 values for DAG lipase may be due to different experimental conditions or enzyme sources. Researchers should carefully consider the concentration of this compound used in their experiments to ensure selectivity for DAG lipase. At higher concentrations, this compound has been shown to inhibit other enzymes, such as phospholipase A2 and cyclooxygenase.[3][6]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol describes a method to assess the inhibitory effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Insulin immunoassay kit (e.g., ELISA or RIA)
-
Multi-well culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Allow the islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 60-120 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
Inhibitor Treatment: After the pre-incubation, replace the buffer with fresh KRB buffer containing low glucose and the desired concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for 30-60 minutes.
-
Stimulation: Following the inhibitor treatment, replace the buffer with KRB buffer containing high glucose and the same concentrations of this compound (and vehicle control). Incubate for 60 minutes at 37°C.
-
Sample Collection: At the end of the stimulation period, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Express the insulin secretion as a percentage of the control (high glucose without inhibitor) or as absolute values (e.g., ng of insulin/islet/hour).
Protocol 2: Assessment of this compound on K-ATP Channel Activity using 86Rb+ Efflux Assay
This protocol outlines a method to investigate the effect of this compound on K-ATP channel activity in pancreatic islets using a rubidium (86Rb+) efflux assay, a common technique to measure potassium channel activity.
Materials:
-
Isolated pancreatic islets
-
KRB buffer
-
86RbCl (radioactive rubidium chloride)
-
This compound
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Islet Loading: Incubate islets in culture medium containing 86RbCl for 2-3 hours to allow for the uptake of the radioactive tracer.
-
Washing: After loading, wash the islets several times with non-radioactive KRB buffer to remove extracellular 86Rb+.
-
Efflux Measurement: Transfer the loaded islets to a perifusion system or to individual tubes. Collect the buffer (perifusate or supernatant) at regular intervals (e.g., every 1-2 minutes) to measure the efflux of 86Rb+.
-
Treatment: After establishing a stable baseline efflux, introduce this compound at the desired concentration into the perifusion buffer or the incubation tubes.
-
Data Collection: Continue collecting the effluent for a set period to measure the effect of this compound on 86Rb+ efflux.
-
Quantification: At the end of the experiment, lyse the islets to determine the remaining intracellular 86Rb+. The efflux rate is calculated as the fraction of the total 86Rb+ in the islets that is released per unit of time.
-
Data Analysis: An increase in 86Rb+ efflux in the presence of this compound would suggest an opening of potassium channels.
Visualizations
Signaling Pathway of this compound in Insulin Secretion
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Studying this compound Effects on GSIS
Caption: Workflow for GSIS inhibition assay with this compound.
Conclusion
This compound is a potent inhibitor of DAG lipase that serves as an invaluable tool for dissecting the role of the diacylglycerol-arachidonic acid signaling pathway in insulin secretion. When using this compound, it is crucial for researchers to be mindful of its potential off-target effects at higher concentrations and to include appropriate controls in their experimental designs. The protocols and information provided in this document offer a solid foundation for utilizing this compound to advance our understanding of the complex mechanisms regulating insulin release.
References
- 1. Diacylglycerol hydrolysis to arachidonic acid is necessary for insulin secretion from isolated pancreatic islets: sequential actions of diacylglycerol and monoacylglycerol lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygenation products of arachidonic acid: third messengers for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose-induced insulin secretion by the diacylglycerol lipase inhibitor this compound and the phospholipase A2 inhibitor ACA through stimulation of K+ permeability without diminution by exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The inhibition of arachidonic acid metabolism in human platelets by this compound, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smooth Muscle Relaxation with RHC 80267
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a valuable pharmacological tool for investigating the intricate signaling pathways governing smooth muscle tone. Primarily known as a diacylglycerol (DAG) lipase inhibitor, this compound prevents the breakdown of DAG, a critical second messenger that activates Protein Kinase C (PKC).[1][2] This accumulation of DAG and subsequent PKC activation can influence smooth muscle contractility. However, it is crucial for researchers to be aware that this compound also exhibits potent inhibitory effects on cholinesterase, the enzyme responsible for degrading acetylcholine.[3][4][5] This dual action necessitates careful experimental design and interpretation of results, as the observed physiological effects can be a composite of these two distinct mechanisms. In studies involving cholinergic signaling, the anticholinesterase activity of this compound may potentiate acetylcholine-induced relaxation.[3][5]
These application notes provide detailed protocols for utilizing this compound to study smooth muscle relaxation, focusing on its role as a DAG lipase inhibitor and acknowledging its off-target effects. The provided methodologies cover the assessment of smooth muscle tension in isolated tissue preparations, measurement of intracellular calcium dynamics, and evaluation of PKC activation.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target Enzyme | Tissue/Cell Type | IC50 Value | Reference |
| Diacylglycerol (DAG) Lipase | Rat Cardiac Myocytes | 1.1 µM | [3][6] |
| Diacylglycerol (DAG) Lipase | Canine Platelets | 4 µM | [3][6][7] |
| Cholinesterase | Rat Brain Homogenate | 4 µM | [4][5] |
Signaling Pathways
Two primary signaling pathways are influenced by this compound, and understanding both is critical for accurate data interpretation.
DAG Lipase Inhibition and PKC Activation Pathway
This compound blocks the enzymatic activity of DAG lipase, leading to an accumulation of diacylglycerol. DAG, in turn, is a key activator of Protein Kinase C (PKC). Activated PKC can phosphorylate a variety of downstream targets, leading to a range of cellular responses, including modulation of ion channels and contractile proteins that can affect smooth muscle tone.[1][2]
Caption: this compound inhibits DAG lipase, leading to DAG accumulation and PKC activation.
Cholinesterase Inhibition Pathway
This compound can also inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft or neuromuscular junction, enhancing its effects on muscarinic receptors on smooth muscle cells. This can result in potentiation of acetylcholine-induced relaxation.[3][5]
Caption: this compound inhibits acetylcholinesterase, enhancing acetylcholine signaling.
Experimental Protocols
Isolated Smooth Muscle Tissue Bath Assay
This protocol details the measurement of isometric tension in isolated smooth muscle preparations to assess the effects of this compound on contractility and relaxation.
Experimental Workflow:
Caption: Workflow for the isolated smooth muscle tissue bath assay.
Materials:
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Gas Mixture: 95% O2 / 5% CO2.
-
This compound Stock Solution: Dissolve in a suitable solvent like DMSO or ethanol.[6]
-
Contractile Agonist: e.g., Phenylephrine, KCl.
-
Relaxing Agent: e.g., Acetylcholine, Sodium Nitroprusside.
-
Isolated Tissue Bath System with Force-Displacement Transducers and Data Acquisition Software.
Procedure:
-
Tissue Dissection and Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold PSS.
-
Clean the tissue of adhering fat and connective tissue.
-
Cut the tissue into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the tissue rings on stainless steel hooks or wires in the organ bath chambers filled with PSS.
-
Maintain the PSS at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Tissues that do not respond adequately should be discarded.
-
Wash out the KCl and allow the tissue to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the tissues with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, add this compound (e.g., 0.1-10 µM) or vehicle control and incubate for a predetermined time (e.g., 20-30 minutes).[7]
-
To assess relaxation, construct a cumulative concentration-response curve to a relaxing agent (e.g., acetylcholine, 1 nM to 10 µM).
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its effect on smooth muscle relaxation.
-
Intracellular Calcium Measurement
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells in response to this compound.
Experimental Workflow:
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Materials:
-
Isolated smooth muscle cells.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fura-2 AM.
-
Pluronic F-127.
-
This compound.
-
Fluorescence microscopy system equipped for ratiometric imaging.
Procedure:
-
Cell Preparation and Loading:
-
Isolate smooth muscle cells from the desired tissue using enzymatic digestion.
-
Allow cells to adhere to glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Fluorescence Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulate the cells with an appropriate agonist to induce a calcium response.
-
Apply this compound and continue to record the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
The 340/380 nm ratio is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values if required, using appropriate calibration methods.
-
Western Blotting for PKC Activation
This protocol provides a general method to assess the activation of PKC by examining its translocation from the cytosol to the membrane fraction or by measuring the phosphorylation of specific PKC substrates.
Experimental Workflow:
Caption: General workflow for Western blotting to assess PKC activation.
Materials:
-
Cultured smooth muscle cells or isolated tissue.
-
This compound.
-
Lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PKC, anti-phospho-PKC substrate).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Sample Preparation:
-
Treat smooth muscle cells or tissue with this compound for the desired time.
-
Lyse the cells or tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For translocation studies, perform subcellular fractionation to separate cytosolic and membrane fractions.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein levels or phosphorylation status.
-
Conclusion
This compound is a multifaceted pharmacological agent for the study of smooth muscle physiology. Its ability to inhibit both DAG lipase and cholinesterase provides a unique opportunity to probe the interplay of these signaling pathways. However, this dual activity necessitates a well-informed experimental approach. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on smooth muscle relaxation, intracellular calcium signaling, and PKC activation. By carefully considering the compound's mechanism of action and employing appropriate controls, researchers can leverage this compound to gain valuable insights into the complex regulation of smooth muscle function.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
Application Notes and Protocols for RHC 80267 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a chemical inhibitor primarily used in neuroscience research to investigate the roles of the endocannabinoid system in synaptic plasticity. It is a potent inhibitor of diacylglycerol lipase (DAGL), the key enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By blocking 2-AG production, this compound allows researchers to probe the downstream effects of reduced endocannabinoid signaling on synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD), key cellular mechanisms underlying learning and memory.
Mechanism of Action
This compound exerts its primary effect by inhibiting the activity of diacylglycerol lipase. DAGL is a crucial enzyme in the postsynaptic neuron that converts diacylglycerol (DAG) into 2-AG.[4] Once synthesized, 2-AG acts as a retrograde messenger, traveling from the postsynaptic to the presynaptic terminal. There, it binds to and activates cannabinoid type 1 receptors (CB1Rs), which are predominantly located on presynaptic nerve terminals.[4] Activation of CB1Rs typically leads to a reduction in neurotransmitter release, thereby modulating synaptic strength.
By inhibiting DAGL, this compound reduces the levels of 2-AG, leading to decreased activation of presynaptic CB1Rs. This disinhibition of presynaptic terminals can alter synaptic transmission and plasticity. It is important to note that this compound also exhibits off-target effects, most notably the inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine.[3][5] This can lead to an accumulation of acetylcholine in the synaptic cleft, potentially confounding experimental results if not properly controlled for.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Target Enzyme | IC50 Value | Species/Tissue | Reference |
| Diacylglycerol Lipase | 1.1 µM | Rat cardiac myocytes | [1][2] |
| Diacylglycerol Lipase | 4 µM | Canine platelets | [1][2] |
| Acetylcholinesterase | 4 µM | Rat brain homogenate | [3][5] |
Signaling Pathway of this compound in Modulating Synaptic Plasticity
Caption: Signaling pathway of this compound in the endocannabinoid system.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a general guideline for preparing acute brain slices for electrophysiological recordings, adapted from established methods.[6][7]
Materials:
-
Slicing solution (e.g., NMDG-based artificial cerebrospinal fluid - aCSF)
-
Recording aCSF
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Protocol 2: Electrophysiological Investigation of this compound on Long-Term Potentiation (LTP)
This protocol outlines a typical experiment to assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses in the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Stimulating and recording electrodes
-
This compound stock solution (in DMSO or ethanol)
-
Recording aCSF
Procedure:
-
Place a brain slice in the recording chamber, continuously perfused with carbogenated aCSF at a constant temperature (e.g., 30-32°C).
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired final concentration (e.g., 10-50 µM). Allow the drug to equilibrate for at least 20-30 minutes while continuing to record baseline responses.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the magnitude of LTP in the presence of this compound to control slices that received vehicle.
Experimental Workflow for Investigating this compound on LTP
Caption: High-level workflow for an LTP experiment with this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the contribution of the 2-AG-mediated endocannabinoid signaling to synaptic plasticity. When using this inhibitor, it is crucial to be aware of its potential off-target effects, particularly on acetylcholinesterase, and to include appropriate control experiments to ensure the observed effects are indeed due to the inhibition of DAGL. These application notes and protocols provide a framework for researchers to design and execute experiments aimed at elucidating the intricate roles of endocannabinoids in brain function.
References
- 1. This compound | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
- 7. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
Application Notes and Protocols for RHC 80267 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHC 80267 is a chemical tool widely used in neuroscience research as an inhibitor of diacylglycerol (DAG) lipase. By blocking this enzyme, this compound prevents the conversion of diacylglycerol to 2-arachidonoylglycerol (2-AG), a major endocannabinoid in the central nervous system. This allows for the investigation of 2-AG's role in various forms of synaptic plasticity and neuronal signaling. These application notes provide a comprehensive guide to using this compound in brain slice electrophysiology, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound primarily functions as an inhibitor of DAG lipase, with reported IC50 values of 1.1 µM in rat cardiac myocytes and 4 µM in canine platelets.[1][2] In the context of neuroscience, its main application is to block the synthesis of the endocannabinoid 2-AG. 2-AG is synthesized "on-demand" in postsynaptic neurons in response to increased intracellular calcium or activation of Gq-coupled receptors. It then travels retrogradely across the synapse to activate presynaptic CB1 receptors, leading to a suppression of neurotransmitter release. By inhibiting DAG lipase, this compound allows researchers to probe the involvement of the 2-AG signaling pathway in various synaptic phenomena.
It is crucial to note that this compound is not entirely specific for DAG lipase. It has been shown to inhibit cholinesterase activity with an IC50 of 4 µM.[3] This off-target effect must be considered when designing experiments and interpreting results, and appropriate control experiments are essential.
Data Presentation
The following table summarizes the quantitative data on the use and effects of this compound in physiological and electrophysiological experiments.
| Parameter | Value | Species/Tissue | Experimental Context | Reference |
| DAG Lipase Inhibition (IC50) | 1.1 µM | Rat Cardiac Myocytes | Enzyme Activity Assay | [1][2] |
| 4 µM | Canine Platelets | Enzyme Activity Assay | [1][2] | |
| Cholinesterase Inhibition (IC50) | 4 µM | Rat Brain Homogenate | Enzyme Activity Assay | [3] |
| Effective Concentration | 10 µM | Rat Ventral Tegmental Area Slices | Blockade of LTD | |
| 50 µM | Rat Dorsal Raphe Nucleus Slices | Blockade of tonic eCB signaling | ||
| 0.3 - 1 µM | Guinea-pig Gastric Antrum | Increased frequency of slow potentials | [4] | |
| Incubation Time | At least 1 hour | Rat Ventral Tegmental Area Slices | Electrophysiology | |
| Observed Electrophysiological Effects | Blockade of endocannabinoid-mediated long-term depression (LTD) | Rat Ventral Tegmental Area Slices | Whole-cell patch-clamp recording | |
| Blockade of tonic endocannabinoid-mediated potentiation of eEPSCs | Rat Dorsal Raphe Nucleus Slices | Whole-cell patch-clamp recording | ||
| Increased frequency of slow wave potentials | Guinea-pig Gastric Antrum Smooth Muscle | Intracellular recording | [4] | |
| Decreased duration of spontaneous seizures | Mouse Model of Epilepsy | Video/EEG monitoring | ||
| Attenuated seizure-induced neuronal loss in CA1 | Mouse Model of Epilepsy | Histology |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: 2-AG Retrograde Signaling Pathway and the Site of Action of this compound.
Caption: Experimental Workflow for Using this compound in Brain Slice Electrophysiology.
Experimental Protocols
Stock Solution Preparation
-
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 394.51 g/mol .
-
Dissolve 3.95 mg of this compound in 1 mL of DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Acute Brain Slice Preparation
This protocol is a general guideline and may need to be optimized for specific brain regions and animal ages.
-
Prepare Solutions:
-
Slicing Solution (ice-cold, carbogenated): e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to improve slice health.
-
Recording aCSF (room temperature or 32-34°C, carbogenated): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm).
-
-
Slice Recovery:
-
Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording with this compound
-
Transfer Slice: Place a healthy brain slice into the recording chamber of the electrophysiology setup, continuously perfused with carbogenated recording aCSF.
-
Obtain Baseline Recordings:
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs) for at least 10-15 minutes.
-
-
Bath Application of this compound:
-
Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 10-50 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Incubate the slice in the this compound-containing aCSF for at least 1 hour before recording the effects.
-
-
Record Experimental Data: After the incubation period, record synaptic activity in the presence of this compound.
-
Washout (Optional): To test for the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF and record for an extended period.
Control Experiments
Due to the known off-target effects of this compound, the following control experiments are highly recommended:
-
Vehicle Control: Perform experiments with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound to control for any effects of the solvent.
-
Control for Cholinesterase Inhibition:
-
Because this compound can inhibit cholinesterase, it is important to determine if the observed effects are due to altered cholinergic signaling.
-
This can be tested by applying a known cholinesterase inhibitor (e.g., physostigmine) to see if it mimics the effects of this compound.
-
Alternatively, co-application of a muscarinic acetylcholine receptor antagonist (e.g., atropine) with this compound can help to dissect the contribution of cholinergic effects.
-
-
Use of More Specific DAGL Inhibitors: When possible, confirm findings obtained with this compound using more selective DAGL inhibitors such as DO34 or LEI-105.
-
Time Control: Record from slices for the same duration as the this compound experiments without applying the drug to ensure that the observed effects are not due to rundown of the preparation.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol. Ensure complete dissolution in the stock solution before diluting into aqueous aCSF.
-
Off-Target Effects: Always consider the potential contribution of cholinesterase inhibition to your results and perform the appropriate control experiments.
-
Incubation Time: A sufficient incubation period is crucial for the drug to penetrate the brain slice and inhibit its target. At least one hour is recommended.
-
Slice Health: The quality of the brain slice is paramount for obtaining reliable electrophysiological data. Optimize your slicing and recovery procedures to ensure neuronal viability.
By following these guidelines, researchers can effectively utilize this compound to investigate the role of 2-AG signaling in brain function, while being mindful of its potential limitations and the necessity of rigorous experimental controls.
References
- 1. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of RHC-80267, an inhibitor of diacylglycerol lipase, on excitation of circular smooth muscle of the guinea-pig gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Opposite actions of ACh on excitatory and inhibitory synaptic transmission in cultured rat cortical neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Diacylglycerol Lipase (DAGL) Inhibition with RHC 80267: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol lipases (DAGLs) are serine hydrolases that play a crucial role in cellular signaling by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) and free fatty acids. 2-AG is a key signaling molecule that modulates a variety of physiological processes, including neurotransmission, inflammation, and metabolism. The inhibitor RHC 80267 is a widely used tool to study the function of DAGL and the downstream effects of 2-AG signaling. This document provides detailed application notes and protocols for measuring DAGL inhibition using this compound.
This compound is a potent inhibitor of DAGL, but it is important to note its lack of specificity, as it also inhibits other enzymes.[1] This characteristic should be taken into consideration when interpreting experimental results.
Data Presentation
This compound Inhibition Profile
The following table summarizes the inhibitory activity of this compound against DAGL and various off-target enzymes. This data is essential for designing experiments and interpreting the selectivity of the compound.
| Target Enzyme | Species/Tissue | IC50 Value | Reference |
| Diacylglycerol Lipase (DAGL) | Canine Platelets | 4 µM | [1][2][3][4] |
| Diacylglycerol Lipase (DAGL) | Rat Cardiac Myocytes | 1.1 µM | [2][3] |
| Cholinesterase | Not Specified | 4 µM | [4] |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse Brain Proteome | 10-70 µM | [1] |
| KIAA1363 (putative hydrolase) | Mouse Brain Proteome | 10-70 µM | [1] |
| BAT5 (putative hydrolase) | Mouse Brain Proteome | 10-70 µM | [1] |
| Phospholipase A2 (PLA2) | Mouse Brain Proteome | > 60% inhibition at 50 µM | [1] |
| Hormone-Sensitive Lipase (HSL) | Not Specified | > 60% inhibition at 50 µM |
Signaling Pathway
The following diagram illustrates the central role of DAGL in the endocannabinoid signaling pathway. Activation of cell surface receptors leads to the production of DAG, which is then hydrolyzed by DAGL to generate 2-AG. 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1R) to modulate neurotransmitter release.
Caption: DAGL in the Endocannabinoid Signaling Pathway.
Experimental Protocols
Two primary methods for measuring DAGL activity and its inhibition by this compound are the radiometric assay and the Fluorescence Resonance Energy Transfer (FRET) assay.
Radiometric Assay for DAGL Inhibition
This protocol is adapted from established methods and relies on the use of a radiolabeled DAG substrate.[5] The amount of radiolabeled product formed is quantified to determine enzyme activity.
Materials:
-
Enzyme Source: Purified DAGL, cell lysates, or membrane preparations expressing DAGL.
-
Radiolabeled Substrate: [1-14C]oleoyl-2-arachidonoylglycerol or [1''-14C]1-stearoyl-2-arachidonoyl-sn-glycerol.
-
Inhibitor: this compound (dissolved in DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Quenching Solution: e.g., Chloroform/Methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plate.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Enzyme Preparation: Prepare the enzyme source at the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the desired concentration of this compound or DMSO (for the control).
-
Add the enzyme preparation and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the radiolabeled substrate to start the reaction. The final substrate concentration should be optimized for the specific enzyme preparation.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product (radiolabeled monoacylglycerol or fatty acid).
-
Quantification: Scrape the spots corresponding to the substrate and product into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate converted to product. Determine the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
FRET-Based Assay for DAGL Inhibition
This high-throughput compatible assay utilizes a synthetic substrate with a FRET pair.[5] Cleavage of the substrate by DAGL separates the fluorophores, leading to a change in the FRET signal.
Materials:
-
Enzyme Source: Purified DAGL or membrane preparations.
-
FRET Substrate: A commercially available or custom-synthesized DAGL FRET substrate.
-
Inhibitor: this compound (dissolved in DMSO).
-
Assay Buffer: Buffer compatible with the enzyme and FRET substrate.
-
Microplate Reader: Capable of measuring FRET.
-
Low-volume, black microplates (e.g., 384-well).
Protocol:
-
Reagent Preparation: Prepare the enzyme, FRET substrate, and this compound dilutions in assay buffer.
-
Assay Setup (in a microplate):
-
Add the assay buffer to each well.
-
Add the this compound dilutions or DMSO (control).
-
Add the enzyme preparation and pre-incubate as described in the radiometric assay.
-
-
Initiate Reaction: Add the FRET substrate to all wells to start the reaction.
-
Signal Measurement: Immediately begin monitoring the change in FRET signal over time using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in FRET signal) for each well.
-
Determine the percent inhibition for each this compound concentration compared to the control.
-
Plot the data and calculate the IC50 value as described for the radiometric assay.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing DAGL inhibitors like this compound.
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RHC 80267 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RHC 80267. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of diacylglycerol lipase (DAGL).[1][2][3] Its primary mechanism of action is the inhibition of DAGL, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] this compound has an IC50 value of approximately 4 μM for DAGL in canine platelets.[2][3][5] It is important to note that this compound also exhibits inhibitory effects on other enzymes, including cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC).[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is insoluble in water.[1][6] For cell-based assays, it is crucial to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: How should I prepare stock solutions of this compound?
To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of solvent. To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate.[2] Always ensure the compound is fully dissolved before use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year or at -20°C for up to one month.[1][3] It is advisable to follow the specific storage recommendations provided by the supplier.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a recommended solvent such as DMSO or ethanol. This compound is insoluble in water.[1][6] |
| Low-Quality or Old Solvent | Use fresh, high-purity, anhydrous DMSO. Older DMSO can absorb moisture, which reduces the solubility of this compound.[1] |
| Insufficient Mixing | Vortex or sonicate the solution to aid dissolution. |
| Low Temperature | Gently warm the solution to 37°C.[2] |
| Concentration Too High | Check the solubility data to ensure you are not exceeding the maximum concentration for the chosen solvent. |
Problem: this compound precipitates out of the stock solution upon storage or dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | This compound has very low solubility in aqueous solutions. When diluting a DMSO stock solution into aqueous media for experiments, ensure the final DMSO concentration is kept low and the final concentration of this compound does not exceed its aqueous solubility limit. |
| Temperature Fluctuation | Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1][3] |
| Improper Storage | Store stock solutions at the recommended temperature (-20°C or -80°C) to maintain stability.[1][3] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that solubility can vary slightly between batches.
| Solvent | Selleck Chemicals | Abcam | Sigma-Aldrich | Cayman Chemical | Tocris |
| DMSO | 79 mg/mL (200.24 mM)[1][6] | 50 mM | 9 mg/mL[7][8] | 5 mg/mL[5][9] | 100 mM (39.45 mg/mL) |
| Ethanol | 79 mg/mL (200.24 mM)[1][6] | 50 mM | Not specified | 5 mg/mL[5][9] | 100 mM (39.45 mg/mL) |
| DMF | Not specified | Not specified | Not specified | 15 mg/mL[5][9] | Not specified |
| DMF:PBS (pH 7.2) (1:1) | Not specified | Not specified | Not specified | 0.5 mg/mL[5][9] | Not specified |
| Water | Insoluble[1][6] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 394.51 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Inhibition of Diacylglycerol Lipase (DAGL) in Cell Lysates
Objective: To assess the inhibitory effect of this compound on DAGL activity in a cell lysate preparation.
Materials:
-
Cultured cells expressing DAGL
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
This compound stock solution (in DMSO)
-
DAGL substrate (e.g., a fluorescent or radiolabeled DAG analog)
-
96-well plate
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare cell lysates by harvesting cells and lysing them in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Add these dilutions to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO only).
-
Pre-incubate the lysate with this compound for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the DAGL substrate to each well.
-
Incubate the plate for a specific time at the optimal temperature.
-
Stop the reaction (if necessary) and measure the product formation using a plate reader.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound = 98 HPLC, solid 83654-05-1 [sigmaaldrich.com]
- 8. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. RHC-80267 | CAS 83654-05-1 | Cayman Chemical | Biomol.com [biomol.com]
minimizing RHC 80267 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL).[1] It blocks the hydrolysis of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid.[2][3]
Q2: What are the known off-target effects of this compound?
This compound is known to exhibit several off-target effects, most notably the inhibition of cholinesterase.[1] It also weakly inhibits phospholipase C (PLC) and phospholipase A2 (PLA2).[1] At higher concentrations, it can inhibit cyclooxygenase (COX) activity and other serine hydrolases.[4]
Q3: At what concentrations are the off-target effects of this compound typically observed?
The off-target effects of this compound are concentration-dependent. Cholinesterase inhibition is observed with an IC50 value similar to that of DAGL inhibition.[1] Inhibition of other enzymes like PLC, PLA2, and COX generally occurs at higher concentrations. Refer to the data table below for specific IC50 values.
Q4: How can I be sure that the observed effects in my experiment are due to DAGL inhibition and not off-target effects?
To confirm that your results are due to DAGL inhibition, it is crucial to perform appropriate control experiments. This includes using a more selective DAGL inhibitor with a different chemical structure as a positive control and verifying that the effect is not replicated by inhibitors of the off-target enzymes (e.g., a specific cholinesterase inhibitor).
Q5: Are there more selective alternatives to this compound for inhibiting DAGL?
Yes, several more selective DAGL inhibitors have been developed. For example, LEI-105 is a potent and highly selective reversible dual DAGL-α/DAGL-β inhibitor.[5] KT-109 and KT-172 are selective inhibitors of DAGLβ.[5] Using these more selective compounds in parallel with this compound can help validate that the observed effects are specific to DAGL inhibition.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues arising from the off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell signaling related to acetylcholine. | Cholinesterase Inhibition | 1. Validate cholinesterase inhibition: Perform a cholinesterase activity assay in your experimental system with and without this compound. 2. Use a specific cholinesterase inhibitor: Treat your system with a known cholinesterase inhibitor (e.g., neostigmine) to see if it phenocopies the effects of this compound. 3. Use a more selective DAGL inhibitor: Repeat the experiment with a more selective DAGL inhibitor (e.g., LEI-105) to see if the effect persists. |
| Alterations in intracellular calcium levels or phosphoinositide signaling. | Phospholipase C (PLC) Inhibition | 1. Assess PLC activity: Measure PLC activity in the presence and absence of this compound using a commercially available assay kit. 2. Use a specific PLC inhibitor: Compare the effects of this compound with a known PLC inhibitor (e.g., U73122). 3. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize potential PLC inhibition. |
| Changes in prostaglandin levels or inflammatory responses. | Cyclooxygenase (COX) Inhibition | 1. Measure COX activity: Perform a COX activity assay to determine if this compound inhibits COX in your experimental setup. 2. Use a specific COX inhibitor: Compare your results with those obtained using a known COX inhibitor (e.g., ibuprofen for COX-1, celecoxib for COX-2). |
| Broad, non-specific changes in cellular lipid metabolism. | Inhibition of other serine hydrolases | 1. Activity-based protein profiling (ABPP): If available, use ABPP to identify other serine hydrolases inhibited by this compound in your system. 2. Consult literature: Review literature for other known off-targets of this compound that may be relevant to your experimental model. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary target and known off-targets. Note that these values can vary depending on the experimental conditions.
| Target Enzyme | IC50 Value | Species/Tissue |
| Diacylglycerol Lipase (DAGL) | 1.1 µM | Rat cardiac myocytes |
| Diacylglycerol Lipase (DAGL) | 4 µM | Canine platelets |
| Cholinesterase | 4 µM | - |
| Phospholipase C (PLC) | Weak inhibition | - |
| Phospholipase A2 (PLA2) | Weak inhibition | - |
| Cyclooxygenase (COX) | Inhibition at high concentrations | Human platelets |
| Other Serine Hydrolases (e.g., FAAH, HSL) | >60% inhibition at 50 µM | - |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target and off-target effects of this compound.
Protocol 1: Validation of Cholinesterase Inhibition using Ellman's Reagent
Objective: To determine if this compound inhibits cholinesterase activity in a given sample.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM)
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound stock solution
-
Known cholinesterase inhibitor (e.g., neostigmine) as a positive control
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of all reagents.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (e.g., DMSO).
-
This compound: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound (at various concentrations).
-
Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL neostigmine.
-
-
Pre-incubation: Add all components except the ATCI substrate to the wells. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Compare the rates of the this compound-treated wells to the control to determine the percent inhibition.
Protocol 2: Assessment of Phospholipase C (PLC) Activity
Objective: To evaluate the inhibitory effect of this compound on PLC activity.
Materials:
-
Commercially available Phospholipase C Assay Kit (e.g., colorimetric or fluorometric)
-
Cell or tissue lysates
-
This compound stock solution
-
Known PLC inhibitor (e.g., U73122) as a positive control
Procedure:
-
Follow Kit Instructions: Prepare reagents and samples according to the manufacturer's protocol of the chosen PLC assay kit.[6][7][8]
-
Treatment Groups:
-
Control: Lysate treated with vehicle.
-
This compound: Lysate treated with various concentrations of this compound.
-
Positive Control: Lysate treated with U73122.
-
-
Incubation: Incubate the samples with the respective treatments as recommended by the kit protocol.
-
Assay: Perform the PLC activity assay according to the kit's instructions.
-
Data Analysis: Measure the output (colorimetric or fluorometric signal) and calculate the PLC activity. Determine the percent inhibition by this compound compared to the control.
Protocol 3: Evaluation of Cyclooxygenase (COX) Activity
Objective: To determine if this compound inhibits COX activity.
Materials:
-
Commercially available COX Activity Assay Kit (e.g., fluorometric or luminometric)
-
Cell or tissue lysates
-
This compound stock solution
-
Known COX inhibitors (e.g., ibuprofen for COX-1, celecoxib for COX-2) as positive controls
Procedure:
-
Follow Kit Instructions: Prepare reagents and samples as per the manufacturer's protocol of the selected COX assay kit.[9][10][11]
-
Treatment Groups:
-
Control: Lysate with vehicle.
-
This compound: Lysate with various concentrations of this compound.
-
Positive Controls: Lysate with ibuprofen and/or celecoxib.
-
-
Incubation: Incubate the samples with the treatments as specified in the kit protocol.
-
Assay: Run the COX activity assay following the kit's instructions.
-
Data Analysis: Measure the signal and calculate the COX activity. Determine the percent inhibition by this compound and compare it to the positive controls.
Visualizations
Signaling Pathways and Experimental Logic
Caption: On-Target Effect: this compound inhibits DAGL, blocking 2-AG production.
Caption: Off-Target Effect: this compound inhibits acetylcholinesterase.
Caption: A logical workflow for troubleshooting this compound off-target effects.
References
- 1. This compound | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Diacylglycerol Lipase (DAGL) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. bioscience.co.uk [bioscience.co.uk]
RHC 80267 stability in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RHC 80267 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in aqueous solutions over time?
Currently, there is no publicly available quantitative data on the stability of this compound in aqueous solutions over time. This compound is reported to be insoluble in water, which presents a significant challenge for preparing and maintaining stable aqueous experimental solutions. Researchers should be aware that the compound may precipitate out of solution or degrade. It is highly recommended to perform a stability study in your specific aqueous buffer system before initiating experiments. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section.
Q2: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[1][2] For experimental use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Care should be taken to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts.
Q3: What are the recommended storage conditions for this compound?
The stability of this compound depends on its form (powder vs. solution) and the storage temperature. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 4 years[3] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month[4] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year[4][5] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitory activity in my experiments.
-
Possible Cause 1: Compound Precipitation. Due to its low aqueous solubility, this compound may be precipitating out of your experimental buffer, leading to a lower effective concentration.
-
Troubleshooting Tip: Visually inspect your solutions for any signs of precipitation. Consider vortexing or sonicating the solution before each use. It is also recommended to prepare fresh dilutions from your stock solution for each experiment.
-
-
Possible Cause 2: Compound Degradation. Although specific data is lacking, this compound may be unstable in your aqueous buffer over the course of your experiment.
-
Troubleshooting Tip: Minimize the time the compound spends in the aqueous buffer before being used. Prepare fresh working solutions immediately before each experiment. If possible, conduct a time-course experiment to see if the inhibitory effect diminishes over time.
-
-
Possible Cause 3: Incorrect Final Concentration. The final concentration of the active compound might be lower than intended due to issues with initial weighing, stock solution preparation, or dilution errors.
-
Troubleshooting Tip: Ensure your balance is properly calibrated. Use fresh, high-quality solvents for your stock solutions. Double-check all calculations for dilutions.
-
Issue 2: High background signal or off-target effects observed.
-
Possible Cause: High concentration of organic solvent. The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects at higher concentrations.
-
Troubleshooting Tip: Always include a vehicle control in your experiments (your experimental buffer with the same final concentration of the organic solvent used to dissolve this compound, but without the compound itself). This will help you to distinguish the effects of the compound from those of the solvent. Aim to keep the final solvent concentration as low as possible, typically below 0.1%.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of this compound in a user-defined aqueous buffer.
1. Materials:
- This compound
- HPLC-grade DMSO or ethanol
- Your aqueous buffer of interest (e.g., PBS, TRIS)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in HPLC-grade DMSO or ethanol.
- Preparation of Aqueous Solution: Dilute the this compound stock solution in your aqueous buffer to the desired final concentration for your stability study.
- Time-Point Sampling:
- Immediately after preparation (T=0), take an aliquot of the aqueous solution.
- Store the remaining solution under your intended experimental conditions (e.g., 37°C, room temperature).
- Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Immediately analyze each aliquot by HPLC or store at -80°C until analysis.
- HPLC Analysis:
- Develop an HPLC method that provides good separation and a sharp peak for this compound.
- Inject a standard of freshly prepared this compound to determine its retention time and peak area.
- Inject the samples from each time point.
- Data Analysis:
- Measure the peak area of this compound at each time point.
- Normalize the peak area at each time point to the peak area at T=0.
- Plot the percentage of this compound remaining versus time to determine its stability profile.
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations for Stock Solutions
| Solvent | Storage Temperature | Recommended Stability |
| DMSO | -20°C | Up to 1 month[4] |
| DMSO | -80°C | Up to 1 year[4][5] |
| Ethanol | -20°C | Up to 1 month[4] |
| Ethanol | -80°C | Up to 1 year[4][5] |
| Aqueous Solution | Not Recommended | Data not available; likely unstable |
Mandatory Visualizations
Caption: Signaling pathway of Diacylglycerol Lipase (DAGL) and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.
References
interpreting unexpected results with RHC 80267
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the diacylglycerol (DAG) lipase inhibitor, RHC 80267.
Troubleshooting Guide & FAQs
Researchers using this compound may encounter results that deviate from the expected effects of DAG lipase inhibition. This guide addresses common issues and provides potential explanations based on the known pharmacological profile of the compound.
Q1: I'm observing effects on acetylcholine-mediated signaling. Is this related to DAG lipase inhibition?
A1: It is highly probable that the observed effects are due to an off-target activity of this compound. The compound is a known inhibitor of cholinesterase, the enzyme that degrades acetylcholine.[1][2][3] This inhibition potentiates acetylcholine-evoked responses, such as relaxation in mesenteric arteries.[1][2][3] Therefore, if your experimental system involves cholinergic signaling, the results may be confounded by this anti-cholinesterase action.
Q2: My results suggest inhibition of pathways involving arachidonic acid release, but the pattern is inconsistent with solely blocking the DAG lipase pathway. What could be the cause?
A2: this compound has been shown to inhibit other enzymes involved in lipid signaling and arachidonic acid metabolism, particularly at higher concentrations. It can inhibit phospholipase A2 (PLA2) and cyclooxygenase (COX) activity.[4][5] Inhibition of PLA2 would directly reduce arachidonic acid release from phospholipids, while COX inhibition would block the downstream conversion of arachidonic acid to prostaglandins. These off-target effects can complicate the interpretation of results related to eicosanoid signaling.
Q3: I am not seeing the expected accumulation of diacylglycerol (DAG) in my intact cell-based assay. Is the inhibitor not working?
A3: There are conflicting reports on the efficacy of this compound in intact platelets compared to microsomal preparations.[6] Some studies have found that at concentrations effective in cell-free assays, this compound does not inhibit the DAG lipase pathway in intact platelets.[5][6] It is possible that the compound has poor cell permeability in certain cell types or experimental conditions. Consider using a cell-free preparation to confirm the inhibitory activity of your batch of this compound on DAG lipase.
Q4: I'm working with pancreatic islets, and I'm seeing an unexpected decrease in glucose-stimulated insulin secretion. Why would a DAG lipase inhibitor cause this?
A4: While DAG is an important signaling molecule in insulin secretion, the effects of this compound in this system may be complex. One study found that this compound reduced glucose-induced insulin secretion and significantly increased islet glucose utilization.[7] The authors suggest that the production of arachidonic acid from DAG may be involved in regulating insulin secretion, and therefore its inhibition could lead to the observed decrease.[7] However, given the multiple off-target effects of this compound, other mechanisms cannot be ruled out.
Q5: At what concentration can I expect to see off-target effects of this compound?
A5: Off-target effects can be observed at concentrations commonly used for DAG lipase inhibition. For instance, the IC50 for cholinesterase inhibition is reported to be 4 µM, which is within the range of the IC50 for DAG lipase inhibition in some systems.[1][2][3][4] Significant inhibition of other serine hydrolases, such as FAAH and PLA2, has been reported at 50 µM.[8][9] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for this compound against its primary target and key off-target enzymes.
| Target Enzyme/Process | Species/Tissue | IC50 / Concentration | Reference |
| Diacylglycerol Lipase | Rat Cardiac Myocytes | 1.1 µM | [1][2] |
| Diacylglycerol Lipase | Canine Platelets | 4 µM | [1][2][8][10] |
| Cholinesterase | Rat Brain Homogenate | 4 µM | [1][3][4] |
| Serine Hydrolases (KIAA1363, FAAH, BAT5, PLA2, HSL, AChE) | Not Specified | >60% inhibition at 50 µM | [8][9] |
| Platelet Aggregation | Guinea Pig Platelets | 11 µM | [11] |
| ATP Release | Guinea Pig Platelets | 4.5 µM | [11] |
Experimental Protocols
Diacylglycerol Lipase Activity Assay (General Protocol)
This protocol is a generalized procedure based on methods cited in the literature. Specific details may need to be optimized for your experimental system.
-
Enzyme Source Preparation: Prepare a microsomal fraction from your tissue or cells of interest (e.g., canine platelets) through differential centrifugation.
-
Substrate Preparation: Prepare a labeled substrate, such as 1-stearoyl-2-[14C]arachidonoyl-sn-glycerol, and emulsify it in a suitable buffer.
-
Inhibition Assay:
-
Pre-incubate the microsomal preparation with varying concentrations of this compound or vehicle control for a specified time.
-
Initiate the reaction by adding the labeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Identify and quantify the radiolabeled arachidonic acid released using autoradiography or a phosphorimager.
-
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cholinesterase Activity Assay (General Protocol)
This protocol is based on the Ellman's method, a common technique for measuring cholinesterase activity.
-
Enzyme Source Preparation: Prepare a homogenate of the tissue of interest (e.g., rat brain) in a suitable buffer.
-
Assay Setup:
-
In a 96-well plate, add the tissue homogenate to wells containing varying concentrations of this compound or vehicle control.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to all wells.
-
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of change in absorbance is proportional to the cholinesterase activity.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Logic
To aid in understanding the expected and potential unexpected effects of this compound, the following diagrams illustrate the canonical DAG lipase signaling pathway and a summary of the compound's off-target effects.
Caption: Canonical signaling pathway of Diacylglycerol (DAG) and the inhibitory action of this compound on DAG Lipase.
Caption: Off-target inhibitory effects of this compound on various enzymes.
References
- 1. This compound | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The inhibition of arachidonic acid metabolism in human platelets by this compound, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound does not inhibit the diglyceride lipase pathway in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. RHC-80267 | CAS 83654-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of the effects of thrombin on guinea pig platelets by the diacylglycerol lipase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
RHC 80267 not working in intact cells why
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the experimental use of RHC 80267, particularly its lack of efficacy in intact cells.
Troubleshooting Guides and FAQs
Question: Why is this compound not inhibiting diacylglycerol (DAG) lipase in my intact cell experiments?
Answer: A primary reason for the lack of this compound activity in intact cells is its poor cell permeability.[1] While this compound effectively inhibits DAG lipase in cell-free preparations like microsomes, it fails to show efficacy in intact cellular systems, such as platelets.[2] Studies have demonstrated that in intact platelets stimulated with thrombin, this compound did not prevent the accumulation of 1,2-diglyceride and 2-monoglyceride, nor did it inhibit the release of arachidonate, which would be expected if DAG lipase were inhibited.[2]
Question: Are there other enzymatic activities of this compound that could be confounding my results?
Answer: Yes, this compound is not entirely specific to DAG lipase and has been shown to inhibit other enzymes. A significant off-target effect is the inhibition of cholinesterase, with a reported IC50 of 4 μM.[3][4][5] This anticholinesterase activity can potentiate acetylcholine-evoked responses in some tissues, such as rat mesenteric artery.[5][6][7] Additionally, at higher concentrations (around 50 μM), it can inhibit other serine hydrolases like fatty acid amide hydrolase (FAAH), phospholipase A2 (PLA2), and hormone-sensitive lipase (HSL).[6][8] It has also been noted to inhibit cyclooxygenase (COX) activity and the hydrolysis of phosphatidylcholine.[3][4]
Question: What is the recommended solvent and storage for this compound?
Answer: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM in both solvents. For storage, it is recommended to store the solid compound at +4°C. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Question: What are the reported IC50 values for this compound against DAG lipase?
Answer: The half-maximal inhibitory concentration (IC50) of this compound for DAG lipase varies depending on the experimental system. Reported values include 1.1 μM in rat cardiac myocytes and 4 μM in canine platelets. It's important to note that these values are typically determined in cell-free assays.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for DAG Lipase | 4 µM | Canine Platelets | [4][6][7] |
| 1.1 µM | Rat Cardiac Myocytes | ||
| 15 µM | Platelet Microsomes | [2] | |
| IC50 for Cholinesterase | 4 µM | Brain Homogenate | [3][4][5] |
| Other Inhibitory Activity | >60% inhibition at 50 µM | FAAH, PLA2, HSL, AChE | [6][8] |
| Solubility | 100 mM | DMSO | |
| 100 mM | Ethanol |
Experimental Protocols
Protocol: Testing the Efficacy of this compound on DAG Lipase in a Cell-Free System (Platelet Microsomes)
This protocol is a generalized procedure based on methodologies where this compound has shown to be effective.
1. Preparation of Platelet Microsomes:
- Isolate platelets from whole blood by differential centrifugation.
- Wash the platelet pellet in a suitable buffer (e.g., a Tris-based buffer with EDTA).
- Lyse the platelets via sonication or nitrogen cavitation in a hypotonic buffer.
- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove intact cells and large debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in an appropriate assay buffer.
2. DAG Lipase Activity Assay:
- Pre-incubate the platelet microsomes with varying concentrations of this compound (dissolved in DMSO) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a radiolabeled or fluorescently tagged diacylglycerol substrate.
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
- Extract the lipids and separate them using thin-layer chromatography (TLC).
- Quantify the amount of product (monoacylglycerol or fatty acid) formed using autoradiography or fluorescence imaging.
- Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound in intact cells.
Caption: The signaling pathway of diacylglycerol and the inhibitory target of this compound.
References
- 1. RHC-80267 [sigmaaldrich.com]
- 2. This compound does not inhibit the diglyceride lipase pathway in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. RHC-80267 | CAS 83654-05-1 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing RHC 80267 Incubation Time for Maximal Inhibition
Welcome to the technical support center for RHC 80267. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using the diacylglycerol lipase (DAGL) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL).[1][2][3] DAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL, this compound blocks the production of 2-AG.
Q2: What are the known off-target effects of this compound?
This compound is known to inhibit other enzymes, and the extent of this inhibition is concentration-dependent. The most well-documented off-target effects are on cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC).[1] At higher concentrations, it can also inhibit other serine hydrolases.[2] This lack of specificity is a critical consideration in experimental design.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[1][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is important to use fresh DMSO as it can be hygroscopic and affect solubility.[1]
Q4: How stable is this compound in solution?
When stored properly, stock solutions of this compound in DMSO can be stable for several months at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment. The stability in cell culture media over long incubation periods has not been extensively documented, which is a key reason for performing time-course experiments.
Q5: Why am I not observing inhibition of DAGL activity in my intact cells?
Studies have shown that this compound's effectiveness can be cell-type dependent. For instance, it was found to inhibit DAGL in platelet microsomes but was ineffective in intact platelets.[4] This could be due to issues with cell permeability. If you are not observing the expected inhibition, consider performing experiments with cell lysates or microsomes to confirm the inhibitor's activity against the target enzyme in your system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in results | Inconsistent incubation time. Instability of this compound in the experimental medium. Cell density variations. | Strictly control the incubation time for all samples. Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell seeding density and confluency. |
| Unexpected cellular effects unrelated to DAGL inhibition | Off-target effects of this compound, particularly on cholinesterase or PLC. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits DAGL without significant off-target effects. Include control experiments using more specific inhibitors for the suspected off-target enzymes. Measure the activity of potential off-target enzymes in your experimental system. |
| No inhibition of 2-AG production at the expected IC50 | Poor cell permeability of this compound in your specific cell type.[4] Degradation of the inhibitor. Incorrect assay conditions. | Test the activity of this compound on cell lysates or isolated membranes to confirm direct enzyme inhibition. Prepare fresh stock solutions of this compound. Verify the pH and temperature of your assay, as enzyme activity is sensitive to these parameters. |
| Cell toxicity observed at effective inhibitory concentrations | Off-target effects or solvent toxicity. | Reduce the final concentration of the solvent (e.g., DMSO) in your culture medium. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at different concentrations of this compound to determine the maximum non-toxic concentration. Shorten the incubation time to the minimum required for effective inhibition. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target Enzyme | Cell/Tissue Type | IC50 Value | Reference |
| Diacylglycerol Lipase (DAGL) | Canine Platelets | 4 µM | [2] |
| Diacylglycerol Lipase (DAGL) | Rat Cardiac Myocytes | 1.1 µM | [3] |
| Cholinesterase | Brain Homogenate | 4 µM | [5] |
| Monoglyceride Lipase | Platelet Microsomes | 11 µM | [4] |
Table 2: Summary of this compound Off-Target Effects
| Off-Target Enzyme | Observed Effect | Concentration | Reference |
| Cholinesterase | Inhibition | IC50 of 4 µM | |
| Cyclooxygenase (COX) | Inhibition | High concentrations (e.g., 250 µM) | |
| Phospholipase C (PLC) | Inhibition | High concentrations (e.g., 250 µM) | |
| Phospholipase A2 (PLA2) | Weak Inhibition | Not specified | [3] |
| Multiple Serine Hydrolases | >60% Inhibition | 50 µM | [2] |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for maximal inhibition of DAGL by this compound in a cell-based assay.
Objective: To identify the shortest incubation time required to achieve maximal inhibition of DAGL activity without inducing significant cell death or off-target effects.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DAGL activity assay kit or protocol
-
Protein concentration assay kit (e.g., BCA)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Preparation of this compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration (e.g., a concentration at or slightly above the known IC50). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Time-Course Incubation:
-
Label separate wells for each time point (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and for vehicle control at the longest time point.
-
At time zero, replace the medium in the designated wells with the medium containing this compound or the vehicle control.
-
Incubate the plates at 37°C and 5% CO2.
-
-
Cell Lysis: At each time point, wash the corresponding cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.
-
DAGL Activity Assay: Perform the DAGL activity assay on the cell lysates according to your established protocol or the kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the DAGL activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each time point relative to the vehicle control.
-
Plot the percentage of inhibition as a function of incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Summary of Key Enzyme Assay Protocols
-
Diacylglycerol Lipase (DAGL) Activity Assay: These assays typically involve the use of a labeled DAG substrate (e.g., radiolabeled or fluorescent). The activity is measured by quantifying the release of the labeled monoacylglycerol or fatty acid product over time.
-
Cholinesterase Activity Assay: A common method is the Ellman's assay, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Phospholipase C (PLC) Activity Assay: These assays often use a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by PLC. The activity is determined by measuring the increase in absorbance or fluorescence over time.
Mandatory Visualizations
Caption: Signaling pathway showing the action of this compound.
Caption: Workflow for determining optimal incubation time.
References
- 1. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
RHC 80267 Technical Support Center: Investigating Non-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing RHC 80267 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address the potential for this compound to induce non-specific effects, ensuring data integrity and accurate interpretation of results.
Summary of this compound In Vitro Activity
This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL). However, it exhibits activity against several other enzymes, which can lead to non-specific effects in experimental systems. The following table summarizes the known inhibitory activities of this compound.
| Target Enzyme | IC50 Value | Tissue/System | Reference |
| Primary Target | |||
| Diacylglycerol Lipase (DAGL) | 1.1 µM | Rat Cardiac Myocytes | [1] |
| 4 µM | Canine Platelets | [1][2][3][4] | |
| Off-Target Enzymes | |||
| Cholinesterase | 4 µM | Brain Homogenate | [3][5][6] |
| Cyclooxygenase (COX) | Inhibition at high concentrations (250 µM) | Human Platelets | [7] |
| Phospholipase C (PLC) | Weak inhibition noted | General | [1][8][9][10] |
| Phospholipase A2 (PLA2) | Weak inhibition noted | General | [1][9][10] |
| Other Serine Hydrolases (KIAA1363, FAAH, BAT5, HSL) | >60% inhibition at 50 µM | General | [2][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to study the effects of diacylglycerol lipase (DAGL) inhibition, but I'm observing unexpected results. What could be the cause?
A1: Unexpected results may stem from the known off-target activities of this compound. At concentrations typically used to inhibit DAGL (in the low micromolar range), this compound can also inhibit cholinesterase with a similar potency (IC50 of 4 µM)[3][5][6]. This can lead to an accumulation of acetylcholine in cholinergic systems, potentially confounding your results if your experimental model is sensitive to cholinergic stimulation.
Troubleshooting Steps:
-
Run appropriate controls: Include a positive control for cholinesterase inhibition (e.g., neostigmine) to determine if your observed phenotype is consistent with anticholinesterase activity[6].
-
Use a structurally unrelated DAGL inhibitor: If available, compare the effects of this compound with another DAGL inhibitor that has a different off-target profile.
-
Consider the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response curve is highly recommended.
Q2: My experimental system involves inflammatory signaling. Could this compound be interfering with pathways other than the DAGL pathway?
A2: Yes. At higher concentrations (e.g., 250 µM), this compound has been shown to inhibit cyclooxygenase (COX) activity in human platelets[7]. COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. Therefore, if you are using high concentrations of this compound, you may be inadvertently suppressing inflammatory responses through COX inhibition. Additionally, weak inhibition of phospholipase A2 (PLA2) has been reported, which could also impact inflammatory pathways by reducing the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes[1][9][10].
Troubleshooting Steps:
-
Measure prostaglandin levels: If your experimental setup allows, measure the levels of key prostaglandins (e.g., PGE2) to directly assess if this compound is inhibiting COX in your system.
-
Use a specific COX inhibitor as a control: Compare your results with those obtained using a well-characterized COX inhibitor (e.g., indomethacin) to understand the potential contribution of COX inhibition to your observations.
Q3: I am studying signal transduction involving phospholipase C (PLC). Is it possible that this compound is affecting my results?
A3: this compound has been reported to be a weak inhibitor of phospholipase C (PLC)[1][8][9][10]. While the inhibitory potency is not as high as for DAGL or cholinesterase, it is a possibility to consider, especially at higher concentrations. Inhibition of PLC would reduce the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which are important second messengers.
Troubleshooting Steps:
-
Monitor PLC activity: If possible, directly measure PLC activity in your experimental system in the presence and absence of this compound.
-
Assess downstream signaling: Measure downstream effects of PLC activation, such as intracellular calcium release (mediated by IP3) or activation of protein kinase C (PKC, mediated by DAG), to see if they are attenuated by this compound.
Q4: Are there any general recommendations for using this compound to minimize non-specific effects?
A4: Yes, here are some general guidelines:
-
Thorough literature review: Before starting your experiments, review the literature for studies that have used this compound in a similar experimental context.
-
Dose-response studies: Always perform a dose-response curve to identify the lowest concentration of this compound that produces the desired effect on DAGL with minimal off-target engagement.
-
Control experiments: As mentioned in the previous points, use positive and negative controls for the known off-target activities of this compound.
-
Orthogonal approaches: Whenever possible, confirm your findings using a complementary approach, such as genetic knockdown or knockout of DAGL, to validate that the observed effects are indeed due to the inhibition of your primary target.
-
Consider its limitations: Be aware that at the concentrations required to inhibit DAGL in intact cells, this compound's lack of specificity can make it unsuitable for certain applications, such as studying arachidonic acid release in human platelets[7].
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activity of DAGL and its primary off-targets. Researchers should adapt these protocols to their specific experimental systems and consult detailed literature for further optimization.
Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)
This protocol is based on the principle of measuring the release of a radiolabeled fatty acid from a diacylglycerol substrate.
Materials:
-
Cell or tissue homogenate containing DAGL
-
Radiolabeled substrate (e.g., [1-14C]-arachidonoyl-sn-glycerol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
This compound stock solution (in DMSO)
-
Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Prepare cell or tissue homogenates in assay buffer.
-
Pre-incubate the homogenate with this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at the desired temperature.
-
Initiate the reaction by adding the radiolabeled DAG substrate.
-
Incubate the reaction for a set period (e.g., 20 minutes) at 37°C with gentle agitation.
-
Stop the reaction by adding an organic solvent mixture to extract the lipids.
-
Separate the lipid products (radiolabeled fatty acid) from the substrate using TLC.
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterase through the hydrolysis of a substrate to a product that reacts with Ellman's reagent (DTNB).
Materials:
-
Enzyme source (e.g., brain homogenate, purified enzyme)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a microplate, add phosphate buffer, DTNB solution, and the enzyme source.
-
Add this compound or vehicle (DMSO) to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the vehicle control.
Cyclooxygenase (COX) Activity Assay (Commercial Kit)
Given the complexity of COX assays, it is recommended to use a commercially available kit (colorimetric or fluorometric). The general principle involves measuring the peroxidase activity of COX.
General Procedure (refer to kit manual for specifics):
-
Prepare the sample (cell lysate, purified enzyme) according to the kit's instructions.
-
Add the provided assay buffer and heme cofactor to the wells of a microplate.
-
Add the sample to the wells.
-
Add this compound or vehicle (DMSO) and incubate for the recommended time.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Add the detection reagent, which will produce a colorimetric or fluorescent signal in the presence of COX activity.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the COX activity and the percentage of inhibition by this compound.
Phospholipase C (PLC) Activity Assay (Radiometric)
This protocol measures the generation of water-soluble inositol phosphates from a radiolabeled lipid substrate.
Materials:
-
Cell lysate or purified PLC
-
Radiolabeled substrate (e.g., [3H]-phosphatidylinositol 4,5-bisphosphate)
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Quenching solution (e.g., chloroform:methanol:HCl)
-
Anion exchange chromatography column
-
Scintillation counter
Procedure:
-
Prepare the radiolabeled substrate vesicles.
-
In a reaction tube, combine the assay buffer, enzyme source, and this compound or vehicle (DMSO). Pre-incubate.
-
Start the reaction by adding the substrate vesicles.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution and separating the aqueous and organic phases.
-
Apply the aqueous phase (containing the radiolabeled inositol phosphates) to an anion exchange column.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Calculate the PLC activity and the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Primary Target Pathway: Diacylglycerol Lipase (DAGL)
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Navigating the Challenges of RHC 80267 Delivery in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting the in vivo delivery of RHC 80267, a selective inhibitor of diacylglycerol lipase (DAGL). This guide offers practical solutions to common challenges, detailed experimental protocols, and an in-depth look at the compound's mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the administration of this compound in animal models.
Q1: My this compound is precipitating out of solution during formulation or administration. How can I improve its solubility for in vivo use?
A1: this compound is a lipophilic compound with low aqueous solubility, making vehicle selection critical for successful in vivo delivery.[1]
-
Vehicle Selection: Due to its solubility profile, this compound is soluble in organic solvents like DMSO and ethanol. For in vivo applications, a common strategy for such hydrophobic compounds is to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it in a suitable vehicle for injection, such as corn oil or a mixture of polyethylene glycol (PEG) and saline. It is crucial to perform small-scale formulation tests to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals and that the compound remains in solution.
-
Formulation Strategies for Poorly Soluble Drugs: For oral administration, creating a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a viable option.[2][3] Other advanced formulation strategies for lipophilic drugs include the use of co-solvents, surfactants, and lipid-based formulations to enhance solubility and bioavailability.[2][4][5]
Troubleshooting Low Bioavailability: If you observe lower-than-expected efficacy, it could be due to poor bioavailability. Consider the following:
-
Particle Size Reduction: For suspensions, reducing the particle size of this compound can increase its surface area and improve dissolution rate.[6]
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic compounds in the gastrointestinal tract.[4][5]
Q2: I am not observing the expected biological effect of this compound in my animal model. What are the potential reasons for this?
A2: Lack of efficacy can stem from several factors, from issues with the compound's delivery to its biological activity.
-
Inadequate Bioavailability: As discussed in Q1, poor solubility and formulation can lead to low absorption and insufficient concentration at the target site. Re-evaluate your formulation and administration route.
-
Dosing: The effective dose of this compound can vary depending on the animal model, the targeted biological pathway, and the administration route. While specific in vivo dosage information is limited in publicly available literature, in vitro studies show IC50 values in the low micromolar range (e.g., 1.1 µM in rat cardiac myocytes and 4 µM in canine platelets). It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Off-Target Effects: this compound is known to inhibit cholinesterase with an IC50 of 4 µM.[7][8] This off-target activity can lead to confounding effects, particularly in studies involving cholinergic signaling.[7] It is crucial to consider these off-target effects when interpreting your data and to include appropriate controls.
-
Compound Stability: Ensure the stability of your this compound stock solutions and formulations. While the compound is stable for at least two years when stored as a powder at -20°C, its stability in solution, particularly at room temperature in vehicles like corn oil, should be considered.[5] It is advisable to prepare fresh formulations for each experiment.
Q3: I am observing unexpected phenotypes in my animals treated with this compound. What could be the cause?
A3: Unexpected phenotypes can be a result of the primary mechanism of action (diacylglycerol accumulation) or off-target effects.
-
Consequences of Diacylglycerol (DAG) Accumulation: By inhibiting DAG lipase, this compound leads to an accumulation of diacylglycerol. DAG is a critical second messenger that activates Protein Kinase C (PKC) and other signaling proteins.[9][10] This can lead to a wide range of cellular effects beyond the intended pathway. For example, in pancreatic islets, this compound has been shown to reduce glucose-induced insulin secretion.[3]
-
Cholinesterase Inhibition: The inhibition of cholinesterase by this compound can lead to an increase in acetylcholine levels, which can have widespread physiological effects, including on the cardiovascular and nervous systems.[7][11][12] If your research involves these systems, it is essential to consider the potential contribution of this off-target effect.
-
Other Off-Target Effects: At higher concentrations (50 µM), this compound has been shown to inhibit other serine hydrolases, including fatty acid amide hydrolase (FAAH) and phospholipase A2 (PLA2).[13][14]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (Diacylglycerol Lipase) | 1.1 µM | Rat cardiac myocytes | |
| 4 µM | Canine platelets | ||
| IC50 (Cholinesterase) | 4 µM | Rat brain homogenate | [7][8] |
| Solubility in DMSO | Up to 100 mM | ||
| Solubility in Ethanol | Up to 100 mM |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for preparing this compound for IP injection, a common route of administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
Working Solution Preparation (prepare fresh daily): a. Calculate the required amount of this compound for your experimental cohort based on the desired dose (mg/kg) and the average weight of the mice. b. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. c. Add the appropriate volume of sterile corn oil to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid toxicity. d. Vortex the solution thoroughly to ensure a uniform suspension. A brief sonication step may be necessary to aid dispersion.
-
Administration: a. Administer the this compound suspension to the mice via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.
Protocol 2: Preparation of this compound for Oral Gavage in Rats
This protocol outlines the preparation of an this compound suspension for oral administration in rats.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile gavage needles appropriate for rats
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until fully dissolved.
-
Suspension Preparation (prepare fresh daily): a. Weigh the required amount of this compound powder. b. Triturate the powder in a small amount of the CMC-Na vehicle to form a smooth paste. c. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.
-
Administration: a. Administer the suspension to the rats using a gavage needle of the appropriate size. The dosing volume should be in accordance with your institution's guidelines, typically not exceeding 10-20 mL/kg.[15][16][17][18]
Signaling Pathways and Experimental Workflows
Diacylglycerol Signaling Pathway
Inhibition of diacylglycerol lipase (DAGL) by this compound leads to the accumulation of diacylglycerol (DAG). DAG is a key second messenger that activates a variety of downstream signaling pathways, most notably the Protein Kinase C (PKC) family. However, DAG can also activate other proteins, leading to diverse cellular responses.
Caption: Inhibition of DAGL by this compound leads to DAG accumulation and altered signaling.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the key steps for conducting an in vivo study to evaluate the efficacy of this compound.
Caption: A typical workflow for an in vivo study of this compound.
Troubleshooting Logic for Unexpected In Vivo Results
This diagram provides a logical approach to troubleshooting unexpected outcomes in your this compound experiments.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. This compound | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterase inhibitor effects on extracellular acetylcholine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinesterase inhibitor effects on neurotransmitters in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. RHC-80267 | CAS 83654-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
Validation & Comparative
A Comparative Guide to Diacylglycerol Lipase Inhibitors: RHC 80267 in Focus
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RHC 80267 and other key diacylglycerol lipase (DAGL) inhibitors. This document provides a data-driven overview of their performance, supported by experimental evidence and detailed methodologies.
Diacylglycerol lipases (DAGLs) are critical enzymes in lipid signaling, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The inhibition of these enzymes presents a promising therapeutic avenue for a variety of pathological conditions. This compound was one of the first identified inhibitors of DAGL. However, the landscape of DAGL inhibitors has since evolved, with the development of more potent and selective compounds. This guide will compare this compound with other notable DAGL inhibitors, focusing on their potency, selectivity, and mechanisms of action.
Performance Comparison of DAGL Inhibitors
The efficacy and utility of a DAGL inhibitor are largely determined by its potency (typically measured as IC50) and its selectivity for DAGL over other related enzymes. The following table summarizes the quantitative data for this compound and other significant DAGL inhibitors.
| Inhibitor | Target(s) | IC50 (DAGL) | Off-Target IC50 / % Inhibition | Class |
| This compound | DAGL | 4 µM (canine platelets)[4], 1.1 µM (rat cardiac myocytes) | Cholinesterase: 4 µM[5]; >60% inhibition of FAAH, BAT5, PLA2, HSL, AChE at 50 µM[4]; Inhibits cyclooxygenase and phospholipase C[6] | Bis-oximinocarbamate (Irreversible) |
| Tetrahydrolipstatin (THL) | DAGLα, DAGLβ | ~60 nM | Pancreatic and gastric lipases; ABHD12, BAT5, PLA2g7 (<100 nM) | β-lactone (Irreversible) |
| OMDM-188 | DAGLα, DAGLβ | Potent (nanomolar range) | Improved selectivity over FAAH and MAGL vs. THL; CB1 receptor antagonist (Ki = 6 µM) | β-lactone (Irreversible) |
| DH376 | DAGLα, DAGLβ | Highly potent | Selective over other serine hydrolases | 1,2,3-triazole urea (Irreversible) |
| LEI105 | DAGLα, DAGLβ | pIC50 = 7.5 | Highly selective and reversible; no activity against FAAH, MAGL, ABHD6, ABHD12 | α-ketoheterocycle (Reversible) |
Key Insights from the Data:
-
Potency: this compound exhibits micromolar potency against DAGL, which is significantly lower than the nanomolar potency of more recently developed inhibitors like Tetrahydrolipstatin (THL), OMDM-188, DH376, and LEI105.
-
Selectivity: A major drawback of this compound is its lack of selectivity.[6][7] It inhibits a broad range of other enzymes, including cholinesterase, phospholipases, and other serine hydrolases, with similar potency to its DAGL inhibition.[4][5][6] This makes it a challenging tool for dissecting the specific roles of DAGL in biological systems. In contrast, inhibitors like LEI105 demonstrate high selectivity, making them more suitable for targeted studies.[8]
-
Reversibility: this compound is an irreversible inhibitor. The development of reversible inhibitors like LEI105 allows for more controlled studies of acute DAGL inhibition.[8]
Diacylglycerol Lipase Signaling Pathway
Diacylglycerol lipase plays a pivotal role in the endocannabinoid system. The following diagram illustrates the canonical signaling pathway involving DAGL.
References
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of arachidonic acid metabolism in human platelets by this compound, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of RHC 80267 and JZL184: Modulators of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two key modulators of the endocannabinoid system: RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, and JZL184, a monoacylglycerol lipase (MAGL) inhibitor. By targeting different enzymes involved in the lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG), these compounds offer distinct approaches to modulating endocannabinoid signaling and have been investigated in various preclinical models. This document synthesizes experimental data to highlight their differing pharmacological profiles and therapeutic potential.
Mechanism of Action: A Tale of Two Lipases
This compound and JZL184 exert their effects by modulating the levels of 2-AG, a critical endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2. However, they do so via opposing mechanisms:
-
This compound inhibits diacylglycerol lipase (DAGL), the enzyme responsible for the synthesis of 2-AG from diacylglycerol.[1] This leads to a decrease in the levels of 2-AG.
-
JZL184 is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1] This results in an increase in the levels of 2-AG.
This fundamental difference in their mechanism of action leads to distinct and often opposing in vivo effects.
In Vivo Effects: A Head-to-Head Comparison in a Model of Epilepsy
A key study directly comparing this compound and JZL184 in a pilocarpine-induced mouse model of temporal lobe epilepsy provides the most direct in vivo comparison to date.[1] The findings from this study are summarized below.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound | JZL184 |
| Seizure Frequency (per week) | ~19-20 | ~18 | 26 (Increased) [1] |
| Seizure Duration (seconds) | ~28-29 | Significantly Decreased [1] | ~31 |
| Percentage of Mice with Spontaneous Recurrent Seizures | High | Significantly Reduced [1] | No significant change |
| Anxiety-like Behavior (Elevated Plus Maze) | Baseline | Slightly Attenuated [1] | Increased [1] |
| Learning and Memory (Morris Water Maze) | Impaired (post-SE) | Significantly Improved [1] | Significantly Worsened [1] |
| Neuronal Loss in Hippocampal CA1 Region | Substantial | Significantly Attenuated [1] | Increased [1] |
SE: Status Epilepticus
Broader In Vivo Effects of JZL184
Beyond the epilepsy model, JZL184 has been investigated in a wider range of in vivo studies, demonstrating a variety of effects primarily attributed to the enhancement of 2-AG signaling.
Quantitative Data from Various In Vivo Models for JZL184
| In Vivo Model | Key Findings |
| Anxiety (Elevated Plus Maze) | Dose-dependent anxiolytic-like effects.[1] |
| Inflammation (LPS-induced) | Attenuated increases in pro-inflammatory cytokines in the frontal cortex and plasma.[2] |
| Neuropathic Pain | Reversed mechanical allodynia and thermal hyperalgesia. |
| Cancer (Lung Metastasis) | Dose-dependently suppressed the metastasis of lung cancer cells in nude mice.[3] |
| Stroke (Cerebral Ischemia) | Reduced brain infarction and levels of pro-inflammatory molecules.[4] |
| Williams-Beuren Syndrome Model | Normalized social and cognitive phenotypes and improved cardiovascular function.[5] |
Experimental Protocols
Pilocarpine-Induced Epilepsy Model
-
Animals: Male FVB mice.
-
Induction of Status Epilepticus (SE): Mice were injected with scopolamine methyl nitrate (1 mg/kg, i.p.) followed 30 minutes later by pilocarpine hydrochloride (285 mg/kg, i.p.). Diazepam (10 mg/kg, i.p.) was administered 2 hours after the onset of SE to terminate seizures.
-
Drug Administration:
-
This compound: Administered via intracerebroventricular (i.c.v.) injection.
-
JZL184: Administered via intraperitoneal (i.p.) injection.
-
-
Behavioral Monitoring: Spontaneous recurrent seizures (SRS) were monitored via video-EEG recordings starting 3 weeks after SE. Anxiety-like behavior was assessed using the elevated plus maze, and cognitive function was evaluated using the Morris water maze.
-
Histology: Neuronal loss in the hippocampus was quantified using Nissl staining.[1]
LPS-Induced Inflammation Model (for JZL184)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: JZL184 (10 mg/kg, i.p.) was administered 30 minutes before lipopolysaccharide (LPS; 100 µg/kg, i.p.).
-
Outcome Measures: Two hours after LPS administration, levels of cytokines, MAGL activity, 2-AG, arachidonic acid, and prostaglandins were measured in the frontal cortex, plasma, and spleen.[2]
Signaling Pathways and Experimental Workflow
Below are visualizations of the signaling pathways of this compound and JZL184, and the experimental workflow of the comparative epilepsy study.
Signaling Pathway of this compound
Signaling Pathway of JZL184
Experimental Workflow for Comparative Epilepsy Study
Discussion and Conclusion
The in vivo effects of this compound and JZL184 are largely dictated by their opposing effects on 2-AG levels. The direct comparison in the epilepsy model reveals that decreasing 2-AG with this compound can be neuroprotective and anticonvulsant, while increasing 2-AG with JZL184 exacerbates seizures and neuronal damage in this specific context.[1] This highlights the complex role of the endocannabinoid system in epilepsy.
However, in other contexts, such as anxiety, inflammation, and pain, elevating 2-AG levels with JZL184 has shown therapeutic potential.[1][2][4] The anti-metastatic effects of JZL184 also point to a role for enhanced CB1 receptor signaling in cancer progression.[3]
It is crucial to note that this compound has been shown to have off-target effects, notably the inhibition of cholinesterase, which can potentiate acetylcholine-evoked responses.[6] This activity is independent of its effects on DAGL and should be considered when interpreting in vivo data.
References
- 1. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Diacylglycerol Lipase Inhibition: A Comparative Guide to Alternatives for RHC 80267
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selective inhibition of diacylglycerol lipase (DAGL) is crucial for dissecting the roles of its product, the endocannabinoid 2-arachidonoylglycerol (2-AG). For years, RHC 80267 has been a tool in this field; however, its utility is hampered by a lack of potency and significant off-target effects. This guide provides a comprehensive comparison of modern alternatives to this compound, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of relevant biological and experimental frameworks.
The Limitations of a Predecessor: this compound
This compound is a weak and non-selective inhibitor of DAGL, with a reported IC50 of approximately 4 µM for canine platelet DAGL.[1][2] Its application in research is significantly limited by its off-target activities, which include the inhibition of cholinesterase, cyclooxygenase (COX), and other serine hydrolases such as fatty acid amide hydrolase (FAAH).[1][3][4] This lack of specificity makes it challenging to attribute observed biological effects solely to the inhibition of DAGL.
A New Generation of DAGL Inhibitors
In response to the need for more precise pharmacological tools, several classes of more potent and selective DAGL inhibitors have been developed. This guide focuses on a comparative analysis of prominent alternatives, including α-ketoheterocycles, β-lactones, and 1,2,3-triazole ureas.
Quantitative Comparison of DAGL Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and its modern alternatives against the two DAGL isoforms, DAGLα and DAGLβ, as well as their activity against common off-target enzymes within the endocannabinoid system.
| Inhibitor Class | Compound | DAGLα IC50 (nM) | DAGLβ IC50 (nM) | FAAH IC50 (nM) | MAGL IC50 (nM) | ABHD6 IC50 (nM) | Notes |
| Bis-oximino-carbamate | This compound | ~65,000[5] | - | >10,000 | >10,000 | >10,000 | Non-selective, also inhibits cholinesterase and COX.[1][3][4] |
| α-ketoheterocycle | LEI105 | ~12.6 (pIC50 7.9)[6] | ~50.1 (pIC50 7.3)[6] | >10,000 | >10,000 | >10,000 | Potent, selective, and reversible dual inhibitor.[6] |
| β-lactone | Tetrahydrolipstatin (THL) | ~60[5] | Nanomolar potency | >10,000 | >10,000 | - | Non-selective, inhibits other lipases.[5] |
| β-lactone | OMDM-188 | - | - | Improved selectivity over THL | Improved selectivity over THL | - | Derivative of THL with CB1 receptor antagonistic activity.[7] |
| 1,2,3-triazole urea | DH376 | 3-8[8] | - | Cross-reactivity | Cross-reactivity | Cross-reactivity | Potent, covalent inhibitor with some off-target activity.[8] |
| 1,2,3-triazole urea | KT109 | 2,300[4] | 50-100[4] | - | - | Yes | Selective for DAGLβ over DAGLα.[4] |
| 1,2,3-triazole urea | KT172 | 140[4] | 50-90[4] | - | - | Yes | Selective for DAGLβ over DAGLα.[4] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., human, mouse).
Key Experimental Protocols
Accurate evaluation of DAGL inhibitors requires robust and standardized experimental procedures. Below are detailed methodologies for two key assays cited in the comparison.
Radiometric DAGL Activity Assay using Thin-Layer Chromatography (TLC)
This assay directly measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate.
Materials:
-
Enzyme source: Cell lysates or membrane preparations containing DAGLα or DAGLβ.
-
Substrate: 1-oleoyl-[1-14C]-2-arachidonoylglycerol.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.0.
-
Quenching solution: e.g., Chloroform/Methanol (2:1, v/v).
-
TLC plates: Silica gel plates.
-
TLC developing solvent: e.g., Chloroform/Methanol/Ammonia (85:15:1, v/v/v).
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation: Prepare cell lysates or membrane fractions from cells overexpressing the DAGL isoform of interest or from tissues with endogenous expression.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with the test inhibitor or vehicle (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, 1-oleoyl-[1-14C]-2-arachidonoylglycerol.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol). Vortex and centrifuge to separate the organic and aqueous phases.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids from the organic phase onto a silica TLC plate.
-
Chromatogram Development: Develop the chromatogram using an appropriate solvent system to separate the substrate from the product (radiolabeled oleic acid).
-
Quantification: Visualize the radiolabeled spots using a phosphorimager or by scraping the silica corresponding to the substrate and product bands into scintillation vials. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate conversion to product. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
Materials:
-
Proteome source: e.g., mouse brain membrane proteome.
-
Activity-based probe (ABP): A broad-spectrum probe that covalently labels the active sites of a class of enzymes (e.g., fluorophosphonate (FP)-based probes for serine hydrolases). The probe is typically tagged with a reporter molecule (e.g., a fluorophore or biotin).
-
Test inhibitor.
-
SDS-PAGE gels and fluorescence scanner or streptavidin beads and mass spectrometer.
Procedure:
-
Proteome Preparation: Prepare a native proteome from tissues or cells of interest.
-
Inhibitor Treatment: Incubate the proteome with the test inhibitor at various concentrations or a vehicle control for a specified time (e.g., 30 minutes).
-
Probe Labeling: Add the activity-based probe to the proteome and incubate to allow for covalent labeling of the active enzymes that were not blocked by the test inhibitor.
-
Analysis (Gel-based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. Inhibition is observed as a decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control.
-
-
Analysis (Mass Spectrometry-based):
-
If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A decrease in the spectral counts or signal intensity of a protein in the inhibitor-treated sample indicates inhibition.
-
-
Data Analysis: Quantify the reduction in probe labeling for each identified enzyme at different inhibitor concentrations to determine the inhibitor's selectivity profile and IC50 values for off-targets.
Visualizing the Landscape of DAGL Inhibition
To better understand the context of DAGL inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Conclusion
The development of potent and selective DAGL inhibitors has significantly advanced our ability to probe the complexities of the endocannabinoid system. Compounds such as LEI105 and specific 1,2,3-triazole ureas offer substantial improvements over the non-selective predecessor, this compound. By employing rigorous experimental methodologies, such as radiometric activity assays and competitive ABPP, researchers can confidently select and characterize the most appropriate tool for their specific research questions. This guide serves as a foundational resource for navigating the current landscape of DAGL inhibitors and encourages the adoption of these more precise pharmacological agents to ensure the generation of reliable and interpretable data in the study of 2-AG signaling.
References
- 1. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity‐Based Protein Profiling | CoLab [colab.ws]
- 8. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Validating RHC 80267 Specificity: A Comparative Guide for Researchers
For scientists and drug development professionals investigating lipid signaling pathways, the specificity of chemical probes is paramount. RHC 80267 has been widely used as an inhibitor of diacylglycerol lipase (DAGL), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, accumulating evidence highlights significant off-target activities, necessitating a careful validation of its effects in any new model system. This guide provides a comparative analysis of this compound with more selective alternatives and outlines detailed experimental protocols to rigorously assess its specificity.
This compound: A Promiscuous Inhibitor
This compound is a potent inhibitor of DAGL, with IC50 values in the low micromolar range in various cell types.[1] Despite its utility in initial studies, a major drawback of this compound is its lack of specificity. It has been demonstrated to inhibit several other enzymes, most notably cholinesterases, with similar potency to its intended target.[1][2] This cross-reactivity can lead to confounding effects, making it difficult to attribute observed phenotypes solely to the inhibition of DAGL.
Superior Alternatives for Selective DAGL Inhibition
To address the limitations of this compound, several highly selective DAGL inhibitors have been developed. These compounds offer a significant improvement in specificity, making them more reliable tools for studying DAGL-mediated signaling.
LEI-105: This compound is a highly potent and selective reversible inhibitor of both DAGLα and DAGLβ. It shows minimal activity against other enzymes in the endocannabinoid system, providing a cleaner pharmacological profile.
DO34: As a potent and centrally active DAGL inhibitor, DO34 demonstrates high selectivity for DAGLα and DAGLβ. Its use in vivo has been shown to effectively reduce 2-AG levels in the brain.
Comparative Inhibitor Profile
The following table summarizes the available inhibitory data for this compound and its more selective counterparts. It is important to note that direct, head-to-head comparative screening of these compounds against a broad, standardized panel of off-targets is not extensively available in the public domain. The data presented here is compiled from various sources and should be interpreted with caution.
| Target Enzyme | This compound IC50 | LEI-105 IC50/Ki | DO34 IC50 |
| Primary Target | |||
| Diacylglycerol Lipase (DAGL) | 1.1 - 4 µM[1] | Potent (specific values vary by assay) | ~6 nM (DAGLα) |
| Known Off-Targets | |||
| Cholinesterase | ~4 µM[1] | High selectivity over other serine hydrolases | High selectivity over other serine hydrolases |
| Phospholipase C (PLC) | Weakly inhibits[1] | Not reported as a primary off-target | Not reported as a primary off-target |
| Phospholipase A2 (PLA2) | Weakly inhibits[1] | Not reported as a primary off-target | Not reported as a primary off-target |
| Cyclooxygenase (COX) | Inhibits[2] | Not reported as a primary off-target | Not reported as a primary off-target |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound in a new model system, a multi-pronged approach is recommended. This involves both in vitro biochemical assays against known off-targets and broader, unbiased profiling in the context of the cellular or tissue proteome.
In Vitro Enzyme Inhibition Assays
It is crucial to directly test the effect of this compound on the activity of its known off-targets in your experimental system.
This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by cholinesterase produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a colored product.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ACTI) solution (75 mM in water)
-
Enzyme source (e.g., cell lysate, tissue homogenate)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme source.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ACTI solution.
-
Measure the change in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
-
A variety of commercial kits are available for measuring PLA2 activity. A common method involves a fluorescent substrate that is cleaved by PLA2 to release a fluorescent product.
-
Reagents:
-
PLA2 assay buffer
-
Fluorescent PLA2 substrate
-
Enzyme source
-
This compound stock solution
-
-
Procedure:
-
Prepare the reaction mixture according to the manufacturer's instructions.
-
Add varying concentrations of this compound or vehicle control.
-
Add the enzyme source to initiate the reaction.
-
Incubate at the recommended temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value.
-
COX activity can be measured using commercially available kits that typically monitor the peroxidase activity of COX, where a chromogenic substrate is oxidized.
-
Reagents:
-
COX assay buffer
-
Heme
-
Chromogenic substrate
-
Arachidonic acid
-
Enzyme source
-
This compound stock solution
-
-
Procedure:
-
Follow the kit manufacturer's protocol for preparing the reaction mixture.
-
Add varying concentrations of this compound or vehicle control.
-
Add the enzyme source.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the recommended wavelength.
-
Determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomics technique to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.
-
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes is used. If an inhibitor binds to the active site of a target enzyme, it will prevent the ABP from binding, leading to a decrease in the labeling of that specific enzyme.
-
General Workflow:
-
Proteome Preparation: Prepare a lysate from your cells or tissue of interest.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum ABP for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in band intensity for a specific protein in the presence of the inhibitor indicates a target.
-
Mass Spectrometry-based (LC-MS/MS): Enrich the probe-labeled proteins (e.g., using a biotinylated ABP and streptavidin beads), digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Visualizing Key Concepts
To aid in understanding the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for specificity validation, and the logical relationship of inhibitor selectivity.
Caption: Simplified signaling pathway showing the production of 2-AG by DAGL.
Caption: Experimental workflow for validating inhibitor specificity.
Caption: Logical relationship of inhibitor selectivity for DAGL and off-targets.
Conclusion
While this compound has been a useful tool in the study of endocannabinoid signaling, its pronounced off-target effects warrant caution and rigorous validation. For researchers embarking on studies in new model systems, it is highly recommended to either employ more selective inhibitors like LEI-105 or DO34, or to conduct a thorough specificity assessment of this compound using the experimental protocols outlined in this guide. By doing so, scientists can ensure the reliability and reproducibility of their findings and contribute to a more accurate understanding of the complex roles of diacylglycerol lipase in health and disease.
References
Cross-Validation of RHC 80267 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, with the phenotypes observed in corresponding genetic models. By juxtaposing data from chemical biology and genetic approaches, this document aims to offer a nuanced understanding of the role of DAGL in various physiological and pathophysiological processes, thereby aiding in the evaluation of its potential as a therapeutic target.
Executive Summary
This compound is a potent inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, it is crucial to note its significant off-target activity, particularly the inhibition of cholinesterase, which can influence experimental outcomes. Genetic models, such as mice with targeted deletion of DAGLα (Dagla), the main neuronal DAGL isoform, provide a more specific approach to dissect the functions of this enzyme. This guide presents a comparative analysis of the reported effects of this compound and the phenotypes of Dagla knockout mice in the domains of metabolic regulation and neurological function. The data presented herein underscores both the consistencies and discrepancies between pharmacological and genetic inhibition of DAGL, highlighting the importance of a multi-faceted approach in target validation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from studies utilizing this compound and Dagla knockout mice, offering a side-by-side comparison of their effects on key metabolic and neurological parameters.
Table 1: Metabolic Phenotypes
| Parameter | This compound | Dagla Knockout Mice |
| Body Weight | Not extensively reported. | Significantly lower body weight compared to wild-type littermates.[1][2] |
| Fat Mass | Not extensively reported. | 47% lower body fat compared to wild-type littermates.[1][2] |
| Food Intake | Not extensively reported. | Hypophagic (reduced food intake).[1] |
| Fasting Insulin | Reduced glucose-induced insulin secretion in isolated pancreatic islets.[3] | Low fasting insulin levels.[4] |
| Glucose Tolerance | No significant effect on glucose excursions in an oral glucose tolerance test (OGTT).[2] | Normal glucose levels but very low insulin levels after a glucose challenge.[2][4] |
| Triglycerides | Not extensively reported. | Lower triglyceride levels.[2][4] |
| Total Cholesterol | Not extensively reported. | Lower total cholesterol levels.[2][4] |
Table 2: Neurological Phenotypes
| Parameter | This compound | Dagla Knockout Mice |
| Seizure Susceptibility | Reduced percentage of mice experiencing spontaneous recurrent seizures in a pilocarpine-induced epilepsy model.[5] | Not extensively reported in epilepsy models. |
| Seizure Duration | Significantly decreased duration of observed seizures.[5] | Not extensively reported in epilepsy models. |
| Anxiety-like Behavior | Slightly attenuated anxiety-like behaviors.[5] | Increased anxiety-like behavior in multiple assays. |
| Learning and Memory | Improved learning in the Morris water maze in epileptic mice.[5] | Impaired hippocampal-dependent learning and memory.[6] |
| Retrograde Synaptic Plasticity | Not directly measured. | Annihilated depolarization-induced suppression of excitation (DSE) and inhibition (DSI) in the hippocampus, striatum, and cerebellum.[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Pharmacological Studies with this compound
1. Pilocarpine-Induced Epilepsy Model in Mice
-
Induction of Status Epilepticus (SE): Male C57/BJ mice (8–10 weeks old) were administered with methylscopolamine (1 mg/kg, i.p.) to reduce peripheral cholinergic effects. 30 minutes later, pilocarpine was administered at an initial dose of 200 mg/kg (i.p.). If seizures did not occur within 30 minutes, subsequent doses of 100 mg/kg were given every 30 minutes until SE was induced. SE was defined as continuous seizure activity lasting for at least 30 minutes. SE was terminated after 90 minutes by an injection of diazepam (10 mg/kg, i.p.).[5]
-
Drug Administration: this compound was dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80). Treatment was initiated immediately after the termination of SE. This compound was administered intracerebroventricularly (i.c.v.) once daily for a specified period.[5]
-
Monitoring of Spontaneous Recurrent Seizures (SRS): Mice were video-monitored for 12 hours per day for several weeks following SE induction. The frequency, severity (using a modified Racine's scale), and duration of spontaneous seizures were recorded and analyzed by observers blinded to the treatment groups.[5]
-
Behavioral Evaluations:
-
Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) was recorded over several days of training. A probe trial was conducted 24 hours after the last training session, where the platform was removed, and the time spent in the target quadrant was measured.[5]
-
2. Insulin Secretion from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets were isolated from mice by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Insulin Secretion Assay: Isolated islets were pre-incubated in Krebs-Ringer bicarbonate buffer with a low glucose concentration. They were then incubated in the same buffer containing various concentrations of glucose, with or without this compound. After the incubation period, the supernatant was collected, and the amount of secreted insulin was measured using an enzyme-linked immunosorbent assay (ELISA).[3]
Genetic Model Studies: Dagla Knockout Mice
1. Generation of Dagla Knockout Mice
-
Dagla knockout mice were generated using standard gene-targeting techniques in embryonic stem cells. The resulting chimeric mice were bred to establish a colony of homozygous Dagla knockout mice and their wild-type littermates, which served as controls.[1]
2. Metabolic Phenotyping
-
Body Composition Analysis: Body weight was monitored regularly. Body fat and lean body mass were measured using quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA).[1]
-
Food Intake Measurement: Mice were individually housed, and their food consumption was measured daily for a specified period.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered a bolus of glucose via oral gavage. Blood glucose levels were measured at baseline and at various time points after glucose administration using a glucometer. Blood samples were also collected to measure insulin levels via ELISA.[2]
-
Plasma Lipid Analysis: Blood samples were collected from fasted mice, and plasma levels of triglycerides and total cholesterol were determined using standard enzymatic assays.[2]
3. Behavioral Testing
-
Open Field Test: To assess locomotor activity and anxiety-like behavior, mice were placed in an open-field arena, and their movements were tracked by an automated system. Parameters such as total distance traveled and time spent in the center of the arena were recorded.
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Mice were placed in the center of the maze, and the time spent in the open arms versus the enclosed arms was recorded.
-
Tail Suspension Test: This test is used to screen for antidepressant-like effects. Mice were suspended by their tails, and the duration of immobility was recorded.[1]
Mandatory Visualization
Signaling Pathway
Caption: The 2-AG signaling pathway and points of intervention.
Experimental Workflow
Caption: Workflow of the pilocarpine-induced epilepsy study.
References
- 1. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice [frontiersin.org]
- 3. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Diacylglycerol Lipase Inhibitors: RHC 80267 and KT109
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used diacylglycerol lipase (DAGL) inhibitors, RHC 80267 and KT109. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGLs is a therapeutic strategy for various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and pain. This compound and KT109 are two inhibitors commonly used to probe the function of DAGLs. This guide compares their efficacy based on their biochemical activity, selectivity, and effects in cellular and in vivo models.
Data Presentation
The following tables summarize the quantitative data available for this compound and KT109.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay System | Reference |
| This compound | Diacylglycerol Lipase | 1.1 µM | Rat cardiac myocytes | [1] |
| Diacylglycerol Lipase | 4 µM | Canine platelets | [2][3] | |
| Cholinesterase | 4 µM | Not specified | [4] | |
| KT109 | DAGLβ | 42 nM | Recombinantly expressed enzyme | [5] |
| DAGLα | ~2.5 µM (~60-fold selective for DAGLβ) | Recombinantly expressed enzyme | [5] | |
| PLA2G7 | 1 µM | Not specified | [5] | |
| ABHD6 | Potent inhibitor | Not specified | [6] |
Table 2: Effects in Cellular and In Vivo Models
| Compound | Model System | Effect | Concentration/Dose | Reference |
| This compound | Microglial cells | Inhibited ATP-induced 2-AG production | Not specified | [7] |
| Pilocarpine mouse model of epilepsy | Reduced spontaneous recurrent seizures | 1.3 µmol | [8] | |
| KT109 | Mouse peritoneal macrophages | Lowered 2-AG and eicosanoid levels | 5 mg/kg (i.p.) | [5] |
| Mouse inflammatory and neuropathic pain models | Reversed allodynic responses | 1.6-40 mg/kg (i.p.) | [5] | |
| Sickle cell disease mouse model | Reduced hyperalgesia | 1.3 mg/kg | [9] |
Comparative Analysis
This compound is a moderately potent inhibitor of diacylglycerol lipase, with IC50 values in the low micromolar range.[1][2][3] A significant liability of this compound is its potent off-target inhibition of cholinesterase, with an IC50 value comparable to its DAGL inhibition.[4] This lack of selectivity can confound the interpretation of experimental results, as cholinergic signaling plays a widespread role in physiology.
In contrast, KT109 is a highly potent and selective inhibitor of DAGLβ, with an IC50 in the nanomolar range.[5] It exhibits approximately 60-fold selectivity for DAGLβ over the other major DAGL isoform, DAGLα.[5] While it shows some activity against other enzymes like PLA2G7 and ABHD6 at higher concentrations, it is considerably more selective than this compound.[5][6]
The in vivo data reflect this difference in potency and selectivity. KT109 has demonstrated efficacy in animal models of pain and inflammation at relatively low doses.[5][9] this compound has been shown to reduce seizure activity in a mouse model of epilepsy, although the contribution of its anti-cholinesterase activity to this effect is unclear.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound and KT109.
Caption: Experimental workflows for inhibitor evaluation.
Experimental Protocols
In Vitro Diacylglycerol Lipase (DAGL) Activity Assay
This protocol is a generalized method for determining the in vitro potency of inhibitors against DAGL.
Materials:
-
HEK293 cells overexpressing human DAGLα or DAGLβ
-
Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
Test inhibitors (this compound, KT109) dissolved in DMSO
-
LC-MS/MS system for 2-AG quantification
Procedure:
-
Prepare cell lysates from HEK293 cells overexpressing the DAGL isoform of interest.
-
Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the diacylglycerol substrate.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard for 2-AG.
-
Centrifuge the samples to pellet proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of 2-AG produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Assessment of Mechanical Allodynia in a Pain Model
This protocol describes a general procedure for evaluating the anti-allodynic effects of a test compound in a rodent model of neuropathic or inflammatory pain.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetic (for surgical models)
-
Inducing agent (e.g., Complete Freund's Adjuvant for inflammatory pain, or surgical nerve ligation for neuropathic pain)
-
Test compound (e.g., KT109) and vehicle
-
Von Frey filaments of varying calibrated forces
Procedure:
-
Induce the pain model. For inflammatory pain, inject an inflammatory agent into the paw. For neuropathic pain, perform a surgical procedure such as chronic constriction injury of the sciatic nerve.
-
Allow sufficient time for the development of mechanical allodynia, which is typically assessed by measuring the paw withdrawal threshold to von Frey filaments.
-
Establish a baseline paw withdrawal threshold for each animal before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At various time points after administration, re-assess the paw withdrawal threshold using the von Frey filaments. The "up-down" method is commonly used to determine the 50% withdrawal threshold.
-
Record the paw withdrawal threshold for each animal at each time point.
-
Analyze the data to determine if the test compound significantly increases the paw withdrawal threshold compared to the vehicle-treated group, indicating an anti-allodynic effect.
Cholinesterase Activity Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against cholinesterase.[10]
Materials:
-
Source of cholinesterase (e.g., purified enzyme or brain homogenate)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test inhibitor (e.g., this compound)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the cholinesterase enzyme source, and varying concentrations of the test inhibitor (or vehicle).
-
Pre-incubate for a short period.
-
Initiate the reaction by adding a solution containing both acetylthiocholine and DTNB.
-
The cholinesterase will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.
-
Monitor the increase in absorbance over time to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and KT109 are valuable tools for studying the role of diacylglycerol lipases. However, their distinct pharmacological profiles make them suitable for different experimental questions. KT109, with its high potency and selectivity for DAGLβ, is the preferred choice for specifically investigating the function of this isoform. The significant off-target activity of this compound on cholinesterase necessitates careful consideration and appropriate control experiments to ensure that the observed effects are indeed mediated by DAGL inhibition. Researchers should carefully consider the information presented in this guide to make an informed decision on the most appropriate inhibitor for their specific research needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. criver.com [criver.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disease‐Modifying Effects of RHC80267 and JZL184 in a Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
RHC 80267: A Comparative Analysis of its Selectivity Profile Against Various Lipases
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of the inhibitory activity of RHC 80267 against a panel of lipases and other related enzymes. The data presented herein is compiled from publicly available literature and aims to provide an objective overview to aid in the assessment of this compound's suitability for specific research applications.
Quantitative Inhibitory Profile of this compound
This compound is a well-established inhibitor of diacylglycerol lipase (DAGL), an enzyme crucial in the endocannabinoid signaling pathway. However, its activity against other lipases and enzymes is a critical consideration for its use as a selective tool. The following table summarizes the available quantitative data on the inhibitory potency of this compound.
| Target Enzyme | Source/Organism | IC50 (µM) | Reference |
| Diacylglycerol Lipase (DAGL) | Canine Platelets | 4 | [1][2][3] |
| Diacylglycerol Lipase (DAGL) | Rat Cardiac Myocytes | 1.1 | |
| Lipoprotein Lipase (LPL) | Rat Heart Myocyte Homogenates | 1.1 | [4] |
| Lipoprotein Lipase (LPL) | Rat Heart Post-Heparin Medium | 2.5 | [4] |
| Cholinesterase | Rat Brain Homogenate | 4 | [5] |
| Hormone-Sensitive Lipase (HSL) | Not Specified | >60% inhibition at 50 µM | [1][2] |
| Phospholipase A2 (PLA2) | Not Specified | >60% inhibition at 50 µM | [1][2] |
| Pancreatic Lipase | Not Specified | IC50 not reported; reduces glucose-induced insulin secretion | [6] |
| Hepatic Lipase | Not Specified | IC50 not reported |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The lack of specific IC50 values for some enzymes, such as hormone-sensitive lipase and pancreatic lipase, indicates a need for further quantitative studies to fully elucidate the selectivity profile of this compound.
Experimental Methodologies
Accurate assessment of enzyme inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for the key lipase and enzyme assays cited in the literature for this compound.
Diacylglycerol Lipase (DAGL) Inhibition Assay
This protocol is based on the method described by Sutherland and Amin (1982).
1. Enzyme Preparation:
-
Platelet-rich plasma is isolated from whole blood.
-
Platelets are washed and then disrupted by sonication.
-
The microsomal fraction, containing DAGL, is obtained by differential centrifugation.
2. Assay Procedure:
-
The reaction mixture contains the platelet microsomal fraction, a buffered solution (e.g., Tris-HCl, pH 7.4), and the substrate, 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme preparation.
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of a quenching solution (e.g., chloroform/methanol).
3. Product Analysis:
-
The lipids are extracted from the reaction mixture.
-
The products (radiolabeled arachidonic acid) are separated from the unreacted substrate using thin-layer chromatography (TLC).
-
The radioactivity of the product spots is quantified using a scintillation counter to determine the enzyme activity.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control (vehicle-treated) samples.
Lipoprotein Lipase (LPL) Inhibition Assay
This protocol is based on the method described by Carroll and Severson (1992)[4].
1. Enzyme Source:
-
LPL can be obtained from post-heparin plasma or from isolated cells, such as cardiac myocytes.
2. Substrate Preparation:
-
A triolein substrate emulsion is prepared, typically containing [³H]triolein, phosphatidylcholine, and bovine serum albumin.
3. Assay Procedure:
-
The assay is conducted in a buffered solution (e.g., Tris-HCl, pH 8.2) containing the LPL enzyme source and the triolein substrate emulsion.
-
This compound is pre-incubated with the enzyme.
-
The reaction is initiated and incubated at 37°C.
-
The reaction is stopped by the addition of a fatty acid extraction mixture (e.g., methanol/chloroform/heptane).
4. Product Quantification:
-
The released radiolabeled free fatty acids are separated from the unreacted substrate by liquid-liquid extraction.
-
The radioactivity in the aqueous phase, containing the free fatty acids, is measured by scintillation counting.
-
The inhibitory effect of this compound is determined by comparing the results to a control without the inhibitor.
Cholinesterase Inhibition Assay
This protocol is based on the method described by Ghisdal et al. (2005)[5], which is a modification of Ellman's method.
1. Enzyme and Reagents:
-
The enzyme source is typically a tissue homogenate rich in cholinesterase, such as brain homogenate.
-
The substrate is acetylthiocholine iodide.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is used as a chromogen.
2. Assay Procedure:
-
The reaction is performed in a phosphate buffer (pH 8.0).
-
The enzyme preparation is pre-incubated with various concentrations of this compound.
-
The reaction is started by adding the substrate, acetylthiocholine.
-
The hydrolysis of acetylthiocholine by cholinesterase produces thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
3. Measurement:
-
The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is proportional to the cholinesterase activity.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Workflow for Diacylglycerol Lipase (DAGL) Inhibition Assay.
Workflow for Lipoprotein Lipase (LPL) Inhibition Assay.
Workflow for Cholinesterase Inhibition Assay.
Conclusion
References
- 1. RHC-80267 | CAS 83654-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Inhibition of myocardial lipoprotein lipase by U-57,908 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diacylglycerol lipase inhibitor this compound on pancreatic mouse islet metabolism and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Results with Structurally Diverse DAGL Inhibitors: A Comparative Guide
In the realm of endocannabinoid research, the use of structurally distinct inhibitors is a critical methodological approach to validate the role of diacylglycerol lipases (DAGLs) in various physiological processes. This guide provides a comparative overview of commonly used DAGL inhibitors, experimental data supporting their use in result verification, and detailed protocols for key validation assays.
The two primary isoforms of DAGL, DAGL-alpha (DAGLα) and DAGL-beta (DAGLβ), are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] To unequivocally attribute a biological effect to the inhibition of these enzymes, it is imperative to employ multiple, structurally unrelated inhibitors. This strategy helps to mitigate the risk of misinterpretation arising from potential off-target effects of a single compound.[3][4] This guide will delve into the characteristics of different classes of DAGL inhibitors and present a framework for their use in validating experimental findings.
Comparative Analysis of DAGL Inhibitors
A variety of small molecule inhibitors have been developed to target DAGLα and DAGLβ. These compounds can be broadly categorized based on their chemical scaffolds, including β-lactones, α-ketoheterocycles, and 1,2,3-triazole ureas. Each class possesses distinct properties regarding potency, selectivity, and mechanism of action.
For instance, early-generation inhibitors like the β-lactones tetrahydrolipstatin (THL) and OMDM-188 are potent but exhibit poor selectivity, inhibiting other serine hydrolases.[1] In contrast, newer compounds such as the α-ketoheterocycle LEI-105 and the 1,2,3-triazole urea DH376 offer high potency and greater selectivity for DAGLs over other components of the endocannabinoid system.[2] The use of an inactive structural analog, such as DO53 for the active inhibitor DO34, serves as a crucial negative control to confirm that the observed effects are mediated through DAGL inhibition and not due to off-target interactions.[3][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key DAGL inhibitors against both DAGLα and DAGLβ. This data highlights the varying potencies and isoform selectivities of these compounds.
| Inhibitor | Chemical Class | DAGLα IC50 (nM) | DAGLβ IC50 (nM) | Key Characteristics | Reference |
| THL | β-lactone | 60 | Nanomolar potency | Potent, non-selective | [2][5] |
| OMDM-188 | β-lactone | - | - | Improved selectivity over FAAH and MAGL compared to THL | [2] |
| LEI-105 | α-ketoheterocycle | ~32 | ~32 | Potent, selective, reversible dual inhibitor | [6] |
| DH376 | 1,2,3-Triazole Urea | 6 | 3-8 | Potent, selective dual inhibitor | [7] |
| DO34 | 1,2,3-Triazole Urea | 6 | 3-8 | Potent, selective dual inhibitor | [7] |
| O-3841 | Fluorophosphonate | 160 | - | - | [5] |
| O-7460 | Fluorophosphonate | 690 | >10,000 | Selective for DAGLα over MAGL and FAAH | [8] |
Experimental Validation Workflow
To rigorously validate that an observed biological outcome is a direct consequence of DAGL inhibition, a multi-step experimental workflow is recommended. This involves demonstrating target engagement, assessing the impact on downstream signaling, and utilizing structurally distinct inhibitors, including an inactive control.
Key Experimental Protocols
DAGL Activity Assay using a Natural Substrate
This method quantifies DAGL activity by measuring the enzymatic conversion of a labeled natural substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), to 2-AG.
Materials:
-
HEK293T cells overexpressing human DAGLα or DAGLβ
-
Membrane preparation buffer (e.g., Tris-HCl)
-
[14C]SAG (radiolabeled substrate)
-
Test inhibitors (e.g., DH376, LEI-105) and vehicle (DMSO)
-
Quenching solution (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare membrane lysates from HEK293T cells expressing the target DAGL isoform.
-
Pre-incubate the membrane preparation with varying concentrations of the test inhibitor or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [14C]SAG substrate.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Extract the lipids and spot them onto a TLC plate.
-
Separate the lipids using an appropriate solvent system.
-
Visualize and quantify the radiolabeled 2-AG and remaining SAG using a phosphorimager or scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[5][7]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample.
Materials:
-
Mouse brain membrane proteome or other relevant tissue/cell lysate
-
Test inhibitors (e.g., LEI-105, THL)
-
Broad-spectrum activity-based probe (e.g., TAMRA-FP)
-
Tailored activity-based probe for DAGLs (e.g., MB064)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the proteome with the test inhibitor at various concentrations for 30 minutes.
-
Add the activity-based probe (e.g., TAMRA-FP for broad selectivity or MB064 for DAGLs) and incubate for another 30 minutes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence scanner.
-
A reduction in the fluorescent signal for a specific enzyme in the presence of the inhibitor indicates target engagement.[1] By comparing the inhibition profile across many bands, the selectivity of the compound can be determined.
Measurement of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol allows for the direct quantification of the product of DAGL activity, 2-AG, in cells or tissues following inhibitor treatment.
Materials:
-
Cell culture (e.g., Neuro2A cells) or tissue samples
-
Test inhibitors (e.g., DO34, LEI-105) and inactive control (e.g., DO53)
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Treat cells or administer the inhibitor to animals.
-
Harvest cells or collect tissues at the desired time point.
-
Homogenize the sample in the presence of an internal standard.
-
Extract the lipids using an appropriate organic solvent.
-
Analyze the lipid extract by LC-MS to quantify the levels of 2-AG.
-
Compare the 2-AG levels in inhibitor-treated samples to vehicle-treated and inactive control-treated samples.[3][4] A significant reduction in 2-AG levels with the active inhibitor, but not the inactive control, confirms on-target activity.
Signaling Pathway Context
DAGL enzymes are key players in the canonical endocannabinoid signaling pathway. Their inhibition is expected to disrupt the on-demand synthesis of 2-AG, thereby modulating the activity of cannabinoid receptors (CB1 and CB2) and downstream cellular processes.
References
- 1. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A novel fluorophosphonate inhibitor of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol with potential anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Diacylglycerol Lipase Inhibitor RHC 80267
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RHC 80267, a widely utilized diacylglycerol (DAG) lipase inhibitor, with other relevant compounds. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying the endocannabinoid system and related signaling pathways.
Executive Summary
This compound is a potent inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, a growing body of evidence demonstrates that this compound lacks selectivity and exhibits significant off-target effects, most notably the inhibition of cholinesterase. This guide presents a comparative analysis of this compound's potency and selectivity against other DAGL inhibitors and compounds targeting the endocannabinoid system, supported by experimental data and detailed methodologies.
Comparative Data on Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities of this compound and other relevant inhibitors against their primary targets and key off-targets. This data highlights the differences in potency and selectivity among these compounds.
| Inhibitor | Primary Target | IC50 (Primary Target) | Key Off-Targets | IC50 (Off-Target) | Reference |
| This compound | Diacylglycerol Lipase (DAGL) | 4 µM (canine platelets)[1][2] | Acetylcholinesterase (AChE) | 4 µM[3] | [1][2][3] |
| 1.1 µM (rat cardiac myocytes)[2] | Fatty Acid Amide Hydrolase (FAAH) | >60% inhibition at 50 µM[1] | [1][2] | ||
| Other serine hydrolases (KIAA1363, BAT5, PLA2, HSL) | >60% inhibition at 50 µM[1] | [1] | |||
| Tetrahydrolipstatin (THL) | Diacylglycerol Lipase (DAGL) | 60 nM | ABHD12, BAT5, PLA2g7 | < 100 nM | |
| LEI-105 | Diacylglycerol Lipase (DAGLα) | pIC50: 7.9 ± 0.08 | FAAH, MAGL, ABHD6, ABHD12 | No significant inhibition | |
| KT-109 | Diacylglycerol Lipase (DAGL) | Potent, irreversible | Highly selective | Not specified | |
| JZL184 | Monoacylglycerol Lipase (MAGL) | Potent, irreversible | Some carboxylesterases in peripheral tissues | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used to characterize this compound and other inhibitors.
Representative Protocol: Diacylglycerol Lipase (DAGL) Activity Assay (Radio-TLC Method)
This protocol is a generalized representation based on the principles of radio-TLC assays used for measuring DAGL activity.
Objective: To determine the inhibitory effect of a compound (e.g., this compound) on DAGL activity by measuring the conversion of a radiolabeled DAG substrate to 2-AG.
Materials:
-
Cell lysates or membrane fractions containing DAGL
-
Radiolabeled substrate (e.g., [1″-¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Thin Layer Chromatography (TLC) plates (Silica Gel H)
-
Developing solvent (e.g., diethyl ether-methanol 97:3 v/v)
-
Phosphorimager or radio-TLC scanner
Procedure:
-
Enzyme Preparation: Prepare cell lysates or membrane fractions from a source known to express DAGL.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, the enzyme preparation, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Add the radiolabeled DAG substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).
-
Extraction of Lipids: Extract the lipid products from the reaction mixture.
-
Thin Layer Chromatography: Spot the extracted lipids onto a TLC plate.
-
Development: Develop the TLC plate using an appropriate solvent system to separate the substrate (DAG) from the product (2-AG).
-
Detection and Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or a radio-TLC scanner.
-
Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.
Representative Protocol: Cholinesterase Activity Assay (Ellman Method)
This protocol is a generalized representation based on the principles of the Ellman method for measuring cholinesterase activity.
Objective: To determine the inhibitory effect of a compound (e.g., this compound) on cholinesterase activity.
Materials:
-
Source of cholinesterase (e.g., brain homogenate, purified enzyme)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
Substrate (e.g., acetylthiocholine)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the assay buffer, substrate, and DTNB.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the cholinesterase source, and the test inhibitor at various concentrations. Include a vehicle control.
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate and DTNB to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as thiocholine, produced by cholinesterase activity, reacts with DTNB.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value of the inhibitor.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for DAGL Activity Assay
Caption: Generalized workflow for a radio-TLC based DAGL activity assay.
Comparative Effects on the Endocannabinoid Signaling Pathway
Caption: this compound blocks 2-AG synthesis, while JZL184 blocks its degradation.
Concluding Remarks
The available evidence strongly indicates that while this compound is an effective inhibitor of DAG lipase, its utility as a selective chemical probe is limited by its significant off-target activity, particularly its potent inhibition of cholinesterase.[3] Researchers should exercise caution when interpreting data obtained using this compound, as observed effects may not be solely attributable to the inhibition of DAG lipase.
For studies requiring high selectivity for DAG lipase, newer generation inhibitors such as LEI-105 and KT-109 may be more appropriate tools. When investigating the broader consequences of modulating the endocannabinoid system, a comparative approach using inhibitors with different mechanisms of action, such as the MAGL inhibitor JZL184, can provide more nuanced insights. The choice of inhibitor should be guided by the specific research question and a thorough consideration of the compound's selectivity profile.
References
Safety Operating Guide
Proper Disposal Procedures for RHC 80267: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of RHC 80267, a selective diacylglycerol lipase inhibitor. Adherence to these procedures is vital for protecting personnel and the environment.
Summary of Key Safety and Handling Information
This compound should be handled with care, treating it as a potentially hazardous substance.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to avoid inhalation.[2]
Chemical and Physical Properties
A summary of the relevant properties of this compound is provided in the table below for easy reference. This information is crucial for correct labeling and waste segregation.
| Property | Value |
| CAS Number | 83654-05-1 |
| Molecular Formula | C₂₀H₃₄N₄O₄ |
| Molecular Weight | 394.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 50 mM), Ethanol (up to 50 mM), and DMF (approx. 15 mg/ml).[1] Sparingly soluble in aqueous buffers.[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1][3] Can be shipped at ambient temperature.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, both in its pure solid form and in solution, must be carried out in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its disposal.
1. Waste Identification and Segregation:
- Solid Waste: Unused or expired pure this compound should be collected in a designated chemical waste container. Do not mix with other incompatible waste streams.
- Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, DMF) should be collected in a separate, clearly labeled container for flammable liquid waste. Aqueous solutions should be collected separately. Do not pour solutions down the drain.[1]
- Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated and disposed of in a designated solid chemical waste container.
2. Waste Container Labeling:
- All waste containers must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste"
- The full chemical name: 1,6-Bis(cyclohexyloximinocarbonyl)hexane (this compound)
- The concentration and volume of the waste
- The solvent(s) used
- The date the waste was first added to the container
- The primary hazard(s) associated with the chemical (e.g., "Irritant")
3. Storage of Chemical Waste:
- Waste containers should be kept securely closed except when adding waste.
- Store waste in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
- Ensure that the storage area is compliant with all institutional and regulatory requirements for hazardous waste storage.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.
- Provide the EH&S department with a complete inventory of the waste, including the information from the container labels.
- Follow any specific instructions provided by EH&S for preparing the waste for pickup.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Personal Protective Equipment: Before cleaning, don appropriate PPE, including a NIOSH-approved respirator if there is a risk of inhaling dust.[2]
-
Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container.[2] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
